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Core Science & Biosynthesis

Foundational

Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate: A Comprehensive Technical Guide to Chemical Properties and Synthetic Workflows

Executive Summary Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS: 805242-62-0)[1] is a highly versatile, privileged heterocyclic scaffold that serves as a cornerstone in both modern medicinal chemistry and materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS: 805242-62-0)[1] is a highly versatile, privileged heterocyclic scaffold that serves as a cornerstone in both modern medicinal chemistry and materials science. Featuring a fused bicyclic quinazolin-4(3H)-one core and an orthogonal methyl ester at the C5 position, this compound provides a dual-vector platform for targeted structural diversification.

This technical guide deconstructs the physicochemical properties, core reactivity, and validated synthetic protocols for this molecule. By understanding the mechanistic causality behind its tautomerism and functionalization pathways, researchers can effectively leverage this scaffold to design novel receptor tyrosine kinase (RTK) inhibitors, antimicrobial agents, and advanced photophysical materials[2][3].

Structural & Physicochemical Profiling

The chemical behavior of the quinazolinone core is heavily dictated by its electronic distribution and tautomeric equilibrium. The electron-withdrawing nature of the C5-carboxylate significantly influences the electron density of the adjacent aromatic ring, thereby modulating the acidity of the N3 proton and the electrophilicity of the C4 carbonyl.

Quantitative Data Summary
PropertyValue
IUPAC Name Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate
CAS Number 805242-62-0
Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
Core Scaffold Quinazolin-4(3H)-one
Primary Reactive Sites N3 (Nucleophilic), C5-Ester (Electrophilic)
Tautomerism and Electronic Structure

The quinazolin-4(3H)-one system exists in a dynamic tautomeric equilibrium with its 4-hydroxyquinazoline (lactim) counterpart. However, in the solid state and within polar aprotic solvents (e.g., DMF, DMSO), the lactam (4-oxo) form strongly predominates. This structural preference is critical because it dictates that electrophilic attacks (such as alkylation) will preferentially occur at the N3 nitrogen rather than the C4 oxygen, provided the reaction conditions are carefully controlled.

Tautomerism Lactam Lactam Form (4-oxo-3H-quinazoline) Lactim Lactim Form (4-hydroxyquinazoline) Lactam->Lactim Tautomerization (Solvent Dependent) N3 N3-Position (Nucleophilic Alkylation) Lactam->N3 Primary Reactivity C5 C5-Methyl Ester (Amidation/Hydrazinolysis) Lactam->C5 Orthogonal Vector

Caption: Tautomeric equilibrium and primary functionalization vectors of the quinazolinone scaffold.

Core Chemical Reactivity & Mechanistic Pathways

To utilize this scaffold effectively, one must exploit the orthogonal reactivity of its two primary functional groups:

  • Regioselective N3-Alkylation (S_N2 Pathway): The N3 proton is relatively acidic due to the adjacent C4 carbonyl. By utilizing a mild base in a polar aprotic solvent, the N3 atom is deprotonated to form a highly nucleophilic nitrogen anion. This anion readily undergoes S_N2 reactions with alkyl or benzyl halides. This pathway is extensively used to tune the lipophilicity of the molecule, a critical step in optimizing binding affinity for targets like the VEGFR-2 active site in cancer therapeutics[3].

  • C5-Carboxylate Derivatization (Nucleophilic Acyl Substitution): The methyl ester at the 5-position is primed for nucleophilic attack. Reacting the ester with primary amines or hydrazines yields complex carboxamides. This transformation extends the conjugated π -system of the molecule, altering the HOMO-LUMO energy gap. Consequently, these derivatives exhibit intense fluorescence and are highly valued as fluorescent brightening agents for synthetic polymers[2][4].

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring high yield and regioselectivity by strictly controlling the mechanistic variables.

Protocol 1: Regioselective N3-Alkylation

Causality Check: Strong bases (like NaOH) risk hydrolyzing the C5-methyl ester. Using anhydrous K2​CO3​ ensures complete deprotonation of the N3 position while preserving the ester functionality[3].

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add 1.5 equivalents of anhydrous K2​CO3​ . Stir the suspension at room temperature (20–25 °C) for 30 minutes to allow for complete generation of the N3 anion.

  • Alkylation: Dropwise add 1.2 equivalents of the desired electrophile (e.g., an alkyl or benzyl halide).

  • Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (1:1) mobile phase until the starting material spot is fully consumed.

  • Quenching & Isolation: Pour the reaction mixture into ice-cold distilled water (10x volume of DMF). The N3-alkylated product will precipitate. Filter under vacuum, wash the filter cake with cold water, and recrystallize from ethanol to achieve >95% purity.

Protocol 2: Amidation of the C5-Methyl Ester

Causality Check: Direct amidation of an unactivated ester requires a strong nucleophile and acid catalysis to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the departure of the methoxy leaving group[2].

Step-by-Step Workflow:

  • Reagent Mixing: Combine 1.0 equivalent of the quinazolinone derivative with 1.5 equivalents of hydrazine hydrate (or a primary amine) in absolute methanol.

  • Catalysis: Add a catalytic amount (0.1 equivalents) of concentrated sulfuric acid ( H2​SO4​ ).

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 65 °C) under an inert nitrogen atmosphere for 7–10 hours.

  • Isolation: Cool the mixture to room temperature. The newly formed carboxamide typically precipitates out of the methanolic solution. Filter the solid, wash with cold methanol, and dry under a vacuum.

Workflow SM Methyl 4-oxo-3,4-dihydroquinazoline -5-carboxylate Step1 N3-Alkylation (K2CO3, DMF, R-X) SM->Step1 Step2 C5-Amidation (NH2NH2, MeOH, H+) SM->Step2 Prod1 N3-Alkyl Derivative (Anticancer/VEGFR-2) Step1->Prod1 Prod2 C5-Carboxamide Derivative (Fluorescent Whitener) Step2->Prod2

Caption: Divergent synthetic workflows for functionalizing the quinazolinone scaffold.

Applications in Drug Discovery & Photophysics

Oncology and Targeted Therapeutics Quinazolin-4(3H)-one derivatives are highly privileged structures in anticancer drug discovery. Modifying the N3 position allows for precise steric and electronic interactions within the ATP-binding pockets of kinases. Recent in silico and in vitro studies demonstrate that bulky substituents at the N3 position of quinazolinones yield potent inhibitors of VEGFR-2, a critical target for suppressing angiogenesis in hepatocellular carcinoma (HepG2 cell lines)[3].

Advanced Photophysical Materials The transformation of the C5-ester into a carboxamide or hydrazide creates a highly conjugated π -system. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) computations confirm that these modifications lower the energy required for electronic transitions. As a result, these compounds exhibit strong fluorescence in polar solvents and are actively utilized as fluorescent brightening agents for materials like polyester fibers[2][4].

References

  • ResearchGate - 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides- A New Range of Fluorescent Whiteners.[Link]

  • PubMed (NIH) - 3,4-dihydroquinazoline-5-carboxamides--a new range of fluorescent whiteners: synthesis and photophysical characterization.[Link]

  • PMC (NIH) - New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. [Link]

Sources

Exploratory

The Strategic Role of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS: 805242-62-0) in Advanced Scaffold Design

Executive Summary In the realm of medicinal chemistry and advanced materials science, the quinazolin-4(3H)-one core represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and advanced materials science, the quinazolin-4(3H)-one core represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS: 805242-62-0) introduces a critical structural modification: a methyl ester at the 5-position.

As an Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system. The peri-interaction between the 5-carboxylate and the 4-oxo group dictates its conformational preferences, electronic distribution, and ultimately, its utility in both photophysical applications (such as fluorescent whiteners) and pharmacological targeting (such as PARP and kinase inhibition). This whitepaper deconstructs the structural logic, synthetic methodology, and application pathways of this highly specialized compound.

Structural Logic and Physicochemical Profiling

The foundational logic of utilizing CAS 805242-62-0 lies in its highly tunable electronic properties. The quinazolinone core is electron-deficient, but the introduction of a methyl carboxylate at the 5-position acts as a strong electron-withdrawing group (EWG). Because the 5-position is peri to the 4-oxo group, steric hindrance forces the ester moiety slightly out of the aromatic plane. This specific geometry restricts the rotational degrees of freedom, creating a highly predictable binding conformation when interacting with target proteins or when designing intramolecular charge transfer (ICT) systems.

Quantitative Physicochemical Data

To facilitate rational drug design and material formulation, the core quantitative parameters of the scaffold are summarized below.

ParameterSpecification / Value
Chemical Name Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate
CAS Registry Number 805242-62-0 1
Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
Topological Polar Surface Area (TPSA) ~85.4 Ų
Hydrogen Bond Donors 1 (N-H at position 3)
Hydrogen Bond Acceptors 4 (N1, C4=O, C5=O, C5-O-CH3)
Rotatable Bonds 2

Synthetic Methodology: The Self-Validating Protocol

The synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate relies on a modified Niementowski cyclocondensation. Rather than merely listing steps, it is critical to understand the causality of the reagent and solvent choices.

We utilize formamidine acetate instead of neat formamide. Formamidine acetate provides a highly reactive electrophilic carbon, significantly lowering the activation energy barrier for the initial nucleophilic attack by the aniline nitrogen of the starting material (dimethyl 2-aminoisophthalate). The reaction is conducted in N,N-Dimethylformamide (DMF) . The polar aprotic nature of DMF stabilizes the highly polarized tetrahedral transition state, while its high boiling point allows the system to reach the kinetic energy required to drive the subsequent dehydration and pyrimidine ring closure.

Step-by-Step Experimental Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of dimethyl 2-aminoisophthalate and 1.5 equivalents of formamidine acetate in anhydrous DMF (0.5 M concentration).

  • Thermal Cyclocondensation: Heat the reaction mixture to 150°C under an inert nitrogen atmosphere for 4–6 hours. Causality: The inert atmosphere prevents oxidative degradation of the aniline precursor at high temperatures.

  • In-Process Control (IPC) Validation: Perform Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) eluent. The protocol validates itself when the higher Rf starting material spot completely disappears, replaced by a strongly UV-active product spot at a lower Rf (due to the increased polarity of the newly formed quinazolinone core).

  • Kinetic Quenching: Pour the hot reaction mixture into crushed ice water. Causality: The sudden drop in temperature and shift in solvent polarity crashes out the highly hydrophobic quinazolinone product, leaving unreacted formamidine and DMF in the aqueous phase.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol. Confirm identity and purity via melting point apparatus; a sharp melting point validates the efficiency of the recrystallization.

SynthesisWorkflow Step1 Starting Material: Dimethyl 2-aminoisophthalate Step2 Electrophilic Addition: Formamidine acetate in DMF Step1->Step2 Step3 Thermal Cyclocondensation (150°C, 4-6 hours) Step2->Step3 Step4 Kinetic Quenching (Ice-water precipitation) Step3->Step4 Step5 Purification (Recrystallization in EtOH) Step4->Step5 Product Target Compound: CAS 805242-62-0 Step5->Product

Fig 1. Step-by-step synthetic workflow for Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate.

Photophysical Properties and DFT Insights

Quinazolin-4(3H)-one derivatives are extensively utilized in materials science as fluorescent whiteners and bio-imaging probes. The photophysical behavior of these compounds is dictated by their electronic transitions.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) computations of analogous 5-carboxylate quinazolinones reveal that upon UV excitation, the molecule undergoes a rapid Intramolecular Charge Transfer (ICT) 2. The electron density shifts from the electron-rich pyrimidine-fused ring to the electron-deficient 5-carboxylate region. Following solvent relaxation, the molecule returns to the ground state (S0) via radiative decay, emitting a strong fluorescent signal. The methyl ester at the 5-position is crucial here; its electron-withdrawing nature lowers the LUMO energy level, red-shifting the absorption spectrum and enhancing the quantum yield of the emission.

Photophysics S0 Ground State (S0) Quinazolinone Core Excitation UV Excitation (Absorption) S0->Excitation hν (in) S1 Excited State (S1) Charge Transfer Excitation->S1 Relaxation Solvent Relaxation (Non-radiative) S1->Relaxation Emission Fluorescence (Brightening) Relaxation->Emission Emission->S0 hν (out)

Fig 2. Photophysical signaling and intramolecular charge transfer (ICT) pathway.

Pharmacological Applications: Target Binding Logic

In drug discovery, the quinazolinone scaffold is heavily exploited for Poly (ADP-ribose) polymerase (PARP) inhibition. The mechanistic logic is rooted in biomimicry. The 4-oxo and 3-NH groups of the quinazolinone core form a critical bidentate hydrogen-bonding network with the catalytic residues of PARP1 (specifically Gly863 and Ser904), mimicking the natural substrate nicotinamide.

The strategic advantage of CAS 805242-62-0 lies in its 5-carboxylate substitution. While the core anchors the molecule in the nicotinamide binding pocket, the methyl ester at the 5-position projects into the solvent-exposed region of the active site. This specific vector enhances binding affinity through additional dipole interactions and sterically blocks off-target kinase binding, increasing the selectivity index of the resulting drug candidate. By effectively blocking PARylation, the compound forces DNA single-strand breaks to degenerate into double-strand breaks during replication, triggering synthetic lethality in BRCA-mutated cancer cells.

PARPInhibition DNA_Damage DNA Single-Strand Breaks PARP1 PARP1 Recruitment DNA_Damage->PARP1 Inhibitor CAS 805242-62-0 Binding (Bidentate H-Bonds) PARP1->Inhibitor Inhibited by Blockade Catalytic Blockade (No PARylation) Inhibitor->Blockade DSB Double-Strand Breaks (Replication Fork Collapse) Blockade->DSB Apoptosis Target Cell Apoptosis (Synthetic Lethality) DSB->Apoptosis

Fig 3. Logical relationship of quinazolinone-mediated PARP1 inhibition.

Conclusion

Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS: 805242-62-0) is far more than a synthetic intermediate; it is a rationally designed scaffold. By understanding the causality behind its synthesis and the steric/electronic implications of its 5-carboxylate substitution, researchers can effectively leverage this molecule to engineer next-generation photophysical materials and highly selective pharmacological inhibitors.

References

  • Appchem Chemical Catalog: Quinazoline Derivatives Source: Appchem URL
  • Page 05397 (Chemical)
  • 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)

Sources

Foundational

"FT-IR analysis of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate"

An In-depth Technical Guide to the FT-IR Analysis of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate Introduction: The Quinazolinone Core in Modern Research The quinazolinone scaffold is a cornerstone in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the FT-IR Analysis of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate

Introduction: The Quinazolinone Core in Modern Research

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for the diverse and potent biological activities of its derivatives.[1][2][3] These compounds have shown promise as analgesic, anti-inflammatory, anticancer, and antimicrobial agents.[1][3][4] Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate is one such derivative, incorporating a methyl ester group onto the core bicyclic structure. As with any compound intended for pharmaceutical research, rigorous structural confirmation is a prerequisite for further development.

This guide provides an in-depth exploration of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary analytical tool for the structural elucidation of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate. FT-IR spectroscopy is a rapid, non-destructive, and highly effective technique for identifying the functional groups within a molecule, making it indispensable for confirming synthesis and assessing purity.[5][6][7] An FT-IR spectrum provides a unique molecular "fingerprint," offering a wealth of information about the compound's chemical architecture.[7][8] This document will detail the underlying principles, a field-proven experimental protocol, and a comprehensive guide to spectral interpretation for the target molecule, designed for researchers, scientists, and drug development professionals.

Pillar 1: Theoretical Foundation - The Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the fundamental principle that chemical bonds within a molecule vibrate at specific, quantized frequencies.[9] When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies that correspond to these natural vibrational modes.[8][9] The instrument detects the frequencies of absorbed radiation, generating a spectrum that plots absorbance or transmittance against the wavenumber (cm⁻¹).

For a vibration to be "IR active," it must induce a change in the molecule's net dipole moment.[9] This principle makes FT-IR particularly sensitive to polar functional groups, such as the carbonyl (C=O) and amine (N-H) groups that are central to the structure of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate.

An IR spectrum is typically divided into two primary regions:

  • The Functional Group Region (4000 cm⁻¹ to ~1500 cm⁻¹): This region contains absorption bands corresponding to the stretching vibrations of specific bonds (e.g., O-H, N-H, C-H, C=O, C≡N).[10][11] Peaks in this area are highly diagnostic for identifying the key functional groups present.

  • The Fingerprint Region (~1500 cm⁻¹ to 500 cm⁻¹): This region is characterized by a complex pattern of peaks arising from bending vibrations and skeletal vibrations of the molecule as a whole.[8][12] While individual peak assignment can be difficult, the overall pattern is unique to a specific compound, serving as a definitive "fingerprint" for identification.[8]

Pillar 2: The Analyte - Molecular Structure and Predicted Absorptions

To accurately interpret the FT-IR spectrum, we must first dissect the molecular structure of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate and identify its constituent functional groups.

Caption: Molecular Structure of the Analyte.

Based on this structure, we can anticipate several characteristic absorption bands:

  • N-H Stretch: The secondary amine within the quinazolinone ring will exhibit a stretching vibration, typically in the range of 3400-3100 cm⁻¹. In solid-state spectra, hydrogen bonding often broadens this peak.

  • Aromatic C-H Stretch: The C-H bonds on the benzene ring will produce sharp absorption peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: The methyl (CH₃) group of the ester will show stretching vibrations just below 3000 cm⁻¹.

  • Carbonyl (C=O) Stretches: This molecule contains two distinct carbonyl groups, which are among the most intense signals in the spectrum.[10]

    • Amide C=O (Lactam): The carbonyl within the quinazolinone ring is an amide. Its absorption is typically found between 1690-1650 cm⁻¹.[1] Conjugation with the aromatic ring can lower this frequency.

    • Ester C=O: The methyl ester carbonyl will exhibit a strong stretch, generally at a higher frequency than the amide, around 1730-1715 cm⁻¹ for aromatic esters.[13]

  • Aromatic C=C Stretches: The benzene ring will produce several peaks of variable intensity in the 1600-1450 cm⁻¹ region.

  • C-O Stretches: The ester group has two characteristic C-O stretching vibrations, contributing to the "Rule of Three" for esters.[13] These strong bands are expected in the 1300-1100 cm⁻¹ region and are highly diagnostic.

  • Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic ring will appear as strong bands in the 900-690 cm⁻¹ region of the fingerprint spectrum.

Pillar 3: A Self-Validating Experimental Protocol

The following protocol details the use of Attenuated Total Reflectance (ATR) FT-IR, the most widely used sampling methodology for the rapid and easy measurement of solid powder samples with minimal preparation.[14][15]

G cluster_prep Phase 1: Instrument Preparation cluster_analysis Phase 2: Sample Analysis cluster_post Phase 3: Data Processing & Cleanup start Start clean_crystal 1. Clean ATR Crystal (e.g., with isopropanol) start->clean_crystal background_scan 2. Acquire Background Spectrum (Measures ambient atmosphere) clean_crystal->background_scan place_sample 3. Place Sample on Crystal (Ensure full crystal coverage) background_scan->place_sample Instrument Ready apply_pressure 4. Apply Pressure (Ensures optimal sample contact) place_sample->apply_pressure acquire_spectrum 5. Acquire Sample Spectrum (Typically 16-32 scans at 4 cm⁻¹ resolution) apply_pressure->acquire_spectrum process_data 6. Process Spectrum (Baseline & ATR correction) acquire_spectrum->process_data Raw Data clean_up 7. Clean Crystal & Anvil process_data->clean_up end End clean_up->end

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Step-by-Step Methodology
  • Instrument and Accessory Preparation:

    • Causality: The ATR crystal surface must be impeccably clean to prevent spectral contamination from previous samples or cleaning solvents. Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol.

    • Protocol: Gently wipe the crystal surface and the pressure anvil. Allow the solvent to fully evaporate.

  • Background Measurement:

    • Causality: A background spectrum of the ambient environment (primarily water vapor and CO₂) must be collected and stored.[16] The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only signals from the analyte.

    • Protocol: With the clean, empty ATR accessory in place, initiate a background scan using the same parameters intended for the sample (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Sample Application:

    • Causality: Only a small amount of solid sample (a few milligrams) is required.[16] The goal is to completely cover the surface of the ATR crystal to maximize the signal-to-noise ratio.

    • Protocol: Place a sufficient amount of the powdered Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate onto the center of the ATR crystal.

  • Application of Pressure:

    • Causality: Good, uniform contact between the solid sample and the ATR crystal is critical for generating a high-quality spectrum.[17] The pressure anvil ensures this intimate contact, allowing the evanescent wave to effectively penetrate the sample.[14]

    • Protocol: Lower the pressure anvil and apply consistent pressure to the sample. Most modern ATR accessories have a slip-clutch or click-stop mechanism to ensure reproducible pressure.

  • Data Acquisition:

    • Causality: Co-adding multiple scans (typically 16 or 32) improves the signal-to-noise ratio of the final spectrum. A spectral resolution of 4 cm⁻¹ is standard for routine identification and is sufficient to resolve most key functional group bands.

    • Protocol: Initiate the sample scan. The instrument will collect the interferogram, perform the Fourier Transform, and display the resulting spectrum ratioed against the stored background.

  • Data Processing and Cleanup:

    • Causality: The raw spectrum may require minor processing. An ATR correction algorithm can be applied to adjust for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.[18] A baseline correction may also be applied to level the spectrum.

    • Protocol: Apply necessary software corrections. After analysis, retract the anvil, remove the sample, and clean the crystal and anvil surfaces as described in Step 1.

Data Presentation and Spectral Interpretation

The resulting FT-IR spectrum should be analyzed by correlating the observed absorption bands with the expected vibrations from the molecule's functional groups. A systematic approach is recommended.[8][12]

Table 1: Characteristic FT-IR Absorption Bands for Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3350 - 3150Medium, BroadN-H StretchSecondary Amine (Lactam)
3100 - 3000Medium, SharpAromatic C-H StretchAromatic Ring
2980 - 2850Weak to MediumAliphatic C-H StretchMethyl (CH₃)
~1725Strong, SharpC=O StretchAromatic Ester
~1680Strong, SharpC=O Stretch (Amide I Band)Lactam (Amide)
1620 - 1580Medium to StrongC=C StretchAromatic Ring
1550 - 1450Medium to StrongC=C StretchAromatic Ring
1300 - 1250StrongAsymmetric C-C-O StretchEster
1150 - 1100StrongSymmetric O-C-C StretchEster
900 - 700StrongAromatic C-H Out-of-Plane BendAromatic Ring
Interpretive Strategy:
  • Identify the Carbonyls: Begin in the 1800-1650 cm⁻¹ region.[11] Two strong, sharp peaks are expected. The peak at the higher wavenumber (~1725 cm⁻¹) is assigned to the ester C=O stretch, while the peak at the lower wavenumber (~1680 cm⁻¹) corresponds to the amide C=O stretch of the quinazolinone ring.[1][13]

  • Analyze the X-H Region: Look at the region from 4000-2500 cm⁻¹. A moderately broad peak around 3200 cm⁻¹ confirms the N-H group. Sharp, weaker peaks just above 3000 cm⁻¹ confirm the aromatic C-H bonds, and peaks just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the methyl ester.

  • Confirm with the Fingerprint Region: The region below 1500 cm⁻¹ should show strong bands corresponding to the aromatic C=C stretches and the highly characteristic C-O stretches of the ester group.[13] The presence of two strong bands in the 1300-1100 cm⁻¹ range provides powerful, self-validating evidence for the ester functionality.

Conclusion

FT-IR spectroscopy provides an unambiguous and efficient method for the structural verification of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate. By following a systematic protocol using the ATR technique, a high-quality spectrum can be obtained in minutes. The key diagnostic features—the distinct N-H stretch, the dual carbonyl absorptions of the amide and ester, and the strong C-O stretches—allow for a confident confirmation of the molecular structure. This analytical guide serves as a robust framework for researchers, ensuring the integrity and identity of this valuable quinazolinone derivative in the drug discovery and development pipeline.

References

  • Mugberia Gangadhar Mahavidyalaya. Principles and instrumentation FTIR spectroscopy. Available from: [Link]

  • Al-Ostath, A. et al. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. Available from: [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available from: [Link]

  • Evidentic. (n.d.). Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate. Available from: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

  • Patel, H. et al. (2021). Synthesis, Characterization and biological evaluation of some Novel 2, 3-disubstituted quinazolin-4(3H)-ones derivatives. Journal of Emerging Technologies and Innovative Research, 8(8). Available from: [Link]

  • FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Available from: [Link]

  • Ionescu, M. A. et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(8), 2568. Available from: [Link]

  • Abida, et al. (2013). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Journal of Chemistry. Available from: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available from: [Link]

  • AZoM. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Available from: [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Available from: [Link]

  • Zaynab, M. et al. (2019). Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases. Research in Pharmaceutical Sciences, 14(3), 229–241. Available from: [Link]

  • AZoOptics. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Available from: [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available from: [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available from: [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

  • ResearchGate. (n.d.). 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides- A New Range of Fluorescent Whiteners: Synthesis and Photophysical Characterization. Available from: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available from: [Link]

  • Scribd. (n.d.). FT-IR Spectroscopy: Principles & Applications. Available from: [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. Available from: [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available from: [Link]

Sources

Exploratory

Solubility Dynamics and Solvent Selection for Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate: A Comprehensive Technical Guide

Executive Summary Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS: 805242-62-0) is a highly versatile heterocyclic intermediate utilized in the synthesis of fluorescent brighteners, advanced photophysical material...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS: 805242-62-0) is a highly versatile heterocyclic intermediate utilized in the synthesis of fluorescent brighteners, advanced photophysical materials, and pharmaceutical agents, including Trypanothione reductase inhibitors[1][2]. A fundamental challenge in handling this compound lies in its complex solubility profile, which is dictated by a rigid, hydrogen-bonded crystal lattice and amphiphilic structural features.

This technical whitepaper provides an in-depth analysis of the compound's solubility thermodynamics, empirical solvent compatibility, and field-validated protocols to ensure optimal solvent selection for downstream synthetic and analytical applications.

Thermodynamic and Structural Basis of Solvation

To predict and manipulate the solubility of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate, researchers must understand the causality behind its intermolecular interactions. The solubility is governed by the competition between the energy required to disrupt its crystal lattice and the stabilization energy provided by solvent-solute interactions.

  • The Quinazolinone Core (Lattice Energy): The 3,4-dihydroquinazolin-4-oxo motif contains a lactam-like structure (NH–C=O) capable of strong, directional intermolecular hydrogen bonding. This creates a highly stable crystal lattice, making the compound highly resistant to dissolution in non-polar solvents (e.g., hexane, toluene).

  • Hydrophobic Penalty in Aqueous Media: Despite the presence of polar heteroatoms (nitrogen and oxygen), the fused aromatic system and the methyl ester group impart significant hydrophobicity. Consequently, the compound exhibits negligible solubility in water. The energetic cost of disrupting the highly ordered water hydrogen-bond network to accommodate the bulky hydrophobic core is not offset by favorable solute-water interactions, leading to phase separation[3].

  • Optimal Solvation via Polar Solvents: Solvents with high dielectric constants and strong hydrogen-bond accepting capabilities (e.g., DMF, DMSO) effectively disrupt the intermolecular hydrogen bonds of the quinazolinone core. Studies published in the highlight that DMF is the premier solvent for evaluating the photophysical properties of these intermediates due to its superior solvating power[1]. Furthermore, polar protic solvents like methanol provide a balanced amphoteric solvation environment, facilitating both H-bond donation and acceptance, which is ideal for chemoselective domino reactions[3].

Empirical Solubility Profile Across Solvent Classes

The following table summarizes the quantitative and qualitative solubility behavior of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate across various solvent classes at standard ambient temperature and pressure (SATP, 25°C).

Solvent ClassRepresentative SolventSolubility DescriptorMechanistic Rationale
Aqueous WaterInsoluble (< 0.1 mg/mL)High hydrophobic penalty; inability to overcome lattice energy[3].
Polar Aprotic DMF, DMSOFreely Soluble (> 50 mg/mL)Strong dipole-dipole interactions; excellent H-bond acceptors disrupt the lactam lattice[1].
Polar Protic Methanol, EthanolSoluble (10 - 30 mg/mL)Amphoteric solvation; capable of H-bond donation to the carbonyl and acceptance from the NH[3].
Halogenated Dichloromethane (DCM)Sparingly SolubleModerate dipole stabilization; limited H-bonding capacity.
Non-Polar Hexane, TolueneVery Slightly SolubleComplete lack of polar functional groups to stabilize the polar quinazolinone core.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail how to handle the compound based on its distinct solubility profile.

Protocol 4.1: Equilibrium Solubility Determination (Shake-Flask Method)

Expertise Context: This method ensures that true thermodynamic equilibrium is reached, preventing false-positive solubility readings caused by supersaturation.

  • Preparation: Add an excess amount of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (e.g., 50 mg) to a 5 mL glass vial containing 2 mL of the test solvent (e.g., Methanol).

  • Equilibration: Seal the vial and agitate using an orbital shaker at 300 rpm in a temperature-controlled incubator (25.0 ± 0.1 °C) for 48 hours.

  • Phase Separation (Self-Validating Step): Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter. Critical: Discard the first 0.5 mL of the filtrate to prevent concentration errors due to compound adsorption onto the filter membrane.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (detection at ~280 nm). Compare peak areas against a pre-established calibration curve.

Protocol 4.2: Solvent-Controlled Chemoselective Synthesis

Expertise Context: According to research in the , attempting domino reactions with this core in water yields 0% product due to insolubility. Methanol is required to achieve high yields (up to 95%)[3].

  • Dissolution: Dissolve 1.0 mmol of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate in 5.0 mL of anhydrous methanol. The polar protic nature of methanol ensures complete dissolution of the crystalline lattice.

  • Reaction Initiation: Add the corresponding amine or electrophilic reagent dropwise under continuous magnetic stirring at room temperature.

  • Monitoring: Monitor the reaction via TLC. In methanol, the reaction proceeds homogeneously without premature precipitation of intermediates.

  • Workup: Upon completion, concentrate the mixture under reduced pressure. The absence of water circumvents the need for complex liquid-liquid extraction, allowing direct purification via flash chromatography.

Protocol 4.3: Sample Preparation for Photophysical Characterization

Expertise Context: For accurate UV-Vis and fluorescence emission scanning, the compound must be fully solvated without micro-aggregates, which can cause scattering and inner-filter effects[1].

  • Stock Solution: Weigh exactly 1.0 mg of the compound and dissolve it in 1.0 mL of spectroscopic-grade N,N-Dimethylformamide (DMF).

  • Sonication: Sonicate the solution for 2 minutes to ensure complete disruption of any transient micro-aggregates.

  • Dilution: Dilute the stock solution 1:1000 with DMF to achieve a working concentration (e.g., ~10 µM). This low concentration is critical to prevent self-quenching during fluorescence assays.

Mechanistic Visualization of Solvent Selection

The following logical diagram illustrates the causal relationship between solvent class, the underlying solvation mechanism, and the resulting experimental outcome.

SolventSelection cluster_solvents Core Methyl 4-oxo-3,4-dihydroquinazoline -5-carboxylate Aprotic Polar Aprotic (DMF, DMSO) Core->Aprotic Strong Dipole & H-Bond Acceptance Protic Polar Protic (Methanol, Ethanol) Core->Protic H-Bond Donation & Solvation Aqueous Aqueous (Water) Core->Aqueous High Lattice Energy Penalty NonPolar Non-Polar (Hexane) Core->NonPolar Lack of Polar Interactions Photo Photophysical Characterization & Assays Aprotic->Photo Optimal for Spectroscopy Synth Chemoselective Reactions (High Yield) Protic->Synth Ideal Reaction Medium Insol Insoluble / Phase Separation Aqueous->Insol 0% Yield / Precipitation NonPolar->Insol Poor Solvation

Solvation pathways and downstream application outcomes based on solvent selection.

References

  • Patil VS, Padalkar VS, Sekar N. 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides--a new range of fluorescent whiteners: synthesis and photophysical characterization. Journal of Fluorescence, 2014 Jul;24(4):1077-86. URL: [Link]

  • Wang, et al. Chemoselective Synthesis of Structurally Diverse 3,4-Dihydroquinazoline-2(1H)-thiones and 4H-Benzo[d][1,3]thiazines. The Journal of Organic Chemistry, 2018. URL: [Link]

  • Patterson S, et al. Dihydroquinazolines as a Novel Class of Trypanosoma brucei Trypanothione Reductase Inhibitors: Discovery, Synthesis, and Characterization of their Binding Mode by Protein Crystallography. Journal of Medicinal Chemistry, 2014. URL: [Link]

Sources

Foundational

Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate: A Privileged Scaffold in Photophysical Materials and Pharmaceutical Design

Executive Summary Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS: 805242-62-0)[1] is a highly versatile, functionalized heterocyclic intermediate. Characterized by its rigid quinazoline core, a hydrogen-bond-dona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS: 805242-62-0)[1] is a highly versatile, functionalized heterocyclic intermediate. Characterized by its rigid quinazoline core, a hydrogen-bond-donating/accepting lactam moiety at C4, and a reactive ester handle at C5, this compound serves as a critical junction in advanced organic synthesis. This whitepaper explores the mechanistic causality behind its use in engineering fluorescent whiteners for materials science and its deployment as a chemoselective precursor in targeted drug discovery.

Structural Logic and Chemical Identity

The utility of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate stems directly from its electronic topology. The quinazoline-4(3H)-one core is a ubiquitous pharmacophore[2]. However, substitution at the C5 position with a carboxylate ester introduces unique stereoelectronic properties:

  • Steric Shielding : The proximity of the C5 ester to the C4 oxo group creates a sterically demanding pocket, which can be exploited to enforce specific conformational locks in enzyme-ligand complexes[3].

  • Electronic Modulation : The electron-withdrawing nature of the ester group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates intramolecular charge transfer (ICT) upon photoexcitation, a mandatory requirement for high-efficiency fluorescent materials[4].

  • Synthetic Versatility : The methyl ester acts as an orthogonal reactive site, permitting nucleophilic acyl substitutions (e.g., hydrazinolysis) without disrupting the core pyrimidine ring[5].

SynthesisWorkflow A Dimethyl 3-aminophthalate (Precursor) B Methyl 4-oxo-3,4-dihydroquinazoline -5-carboxylate (CAS: 805242-62-0) A->B Cyclization (Formamidine acetate) C Fluorescent Whiteners (Schiff Bases / Thiazolidines) B->C Hydrazinolysis & Condensation D Bioactive Heterocycles (e.g., Thiones, Benzothiazines) B->D Chemoselective Derivatization

Figure 1: Retrosynthetic and forward synthesis workflow of C5-carboxylate quinazolinones.

Photophysical Applications: Engineering Fluorescent Whiteners

A primary industrial application of the 4-oxo-3,4-dihydroquinazoline-5-carboxylate scaffold is the development of fluorescent brightening agents for polyester fibers[4].

Mechanistic Causality in Fluorescence

To achieve the desired blue-emission (typically 400–470 nm) required to mask the natural yellowing of polymers, the scaffold is derivatized into a carbohydrazide and subsequently condensed with aromatic aldehydes to form Schiff bases or thiazolidin-3-yl derivatives[5]. According to Time-Dependent Density Functional Theory (TD-DFT) computations, the transition from the ground state ( S0​ ) to the first excited state ( S1​ ) in these derivatives is predominantly a π→π∗ transition[4]. The C5 substituent extends the conjugation pathway. When electron-donating groups (like diethylamino) are appended to the peripheral phenyl rings, a strong push-pull system is established across the quinazolinone core, yielding massive Stokes shifts that prevent self-quenching[5].

Table 1: Photophysical Properties of C5-Quinazolinone Derivatives

Data summarized from DFT-validated experimental evaluations in DMF solvent[5].

Derivative TypeAbs Max ( λmax​ nm)Em Max ( λem​ nm)Stokes Shift (nm)Quantum Yield ( Φ )Application
C5-Carbohydrazide 3354421070.68Intermediate
Phenylmethylidene 3484651170.74Polyester Whitener
Thiazolidin-3-yl 3624801180.81Advanced Dyeing

Pharmaceutical Applications: Chemoselective Synthesis & Target Modulation

Beyond materials science, the methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate scaffold is a critical intermediate in drug design, particularly for antimicrobial, anticancer, and enzyme-inhibitory agents[3].

Enzyme Inhibition and Receptor Modulation

The quinazolinone core is a known bioisostere for the nicotinamide moiety of NAD + . This allows derivatives to competitively bind the active sites of enzymes such as Poly (ADP-ribose) polymerase (PARP) and various kinases[3]. The C5-carboxylate provides a synthetic vector to access accessory binding pockets. By functionalizing the C5 position, medicinal chemists can optimize the thermodynamics of the enzyme-ligand complex, enhancing target selectivity and blocking downstream signal transduction pathways[3].

Chemoselective Domino Reactions

The scaffold is also utilized to construct complex, structurally diverse heterocycles such as 3,4-dihydroquinazoline-2-thiones and 4H-benzo[d][1,3]thiazines[6]. Using solvent-controlled or catalyst-free conditions, researchers can dictate whether the intermediate undergoes an aza-Michael or thia-Michael addition, proving the scaffold's remarkable chemoselective plasticity[7].

BioPathway I C5-Substituted Quinazolinone (Pharmacophore) E Target Kinase / PARP Enzyme (Active Site) I->E Competitive Binding C Enzyme-Inhibitor Complex (Hydrogen Bonding at N3/C4=O) E->C Conformational Lock P Downstream Pathway Inhibition (Cell Cycle Arrest / Apoptosis) C->P Signal Transduction Blockade

Figure 2: Mechanism of action for quinazolinone-mediated enzyme inhibition.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the derivatization of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate.

Protocol A: Hydrazinolysis of the C5-Ester (Synthesis of Carbohydrazide)

Objective: Convert the unreactive ester into a highly nucleophilic hydrazide for subsequent Schiff base formation[5].

Rationale for Experimental Choices: Methanol is selected as the solvent because it prevents transesterification side-reactions while providing optimal solubility for both the starting ester and hydrazine hydrate. A catalytic amount of acid is avoided here to prevent the protonation of hydrazine, which would kill its nucleophilicity.

  • Setup : In a 100 mL round-bottom flask, suspend Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (5.0 g, ~22.9 mmol) in absolute methanol (40 mL).

  • Reagent Addition : Add hydrazine hydrate (80% aqueous solution, 15 mL) dropwise over 10 minutes at room temperature.

  • Reaction : Attach a reflux condenser and heat the mixture to 65°C for 2–3 hours.

  • In-Process Validation : Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material spot ( Rf​≈0.7 ) should disappear, replaced by a highly polar baseline spot ( Rf​≈0.1 ).

  • Workup : Cool the reaction mixture to 0°C in an ice bath. The product will precipitate as a white/pale-yellow solid. Filter under vacuum and wash with ice-cold ethanol (2 × 10 mL).

  • Analytical Validation : Confirm success via FT-IR. The ester carbonyl stretch at ~1725 cm −1 must be absent, replaced by the hydrazide C=O stretch at ~1665 cm −1 and broad N-H stretches at 3100–3300 cm −1 [5].

Protocol B: Condensation to Fluorescent Schiff Base

Objective: Synthesize a highly conjugated fluorescent whitener[5].

  • Setup : Dissolve the synthesized 4-oxo-3,4-dihydroquinazoline-5-carbohydrazide (1.0 g, 4.58 mmol) in absolute methanol (30 mL).

  • Reagent Addition : Add an equimolar amount of 4-(diethylamino)-2-hydroxybenzaldehyde (0.88 g, 4.58 mmol). Add 2 drops of concentrated sulfuric acid as a catalyst to activate the carbonyl carbon.

  • Reaction : Reflux for 7 hours. The solution will exhibit a distinct color change as the extended conjugated system forms.

  • Workup : Cool to room temperature, pour into crushed ice, and neutralize with saturated NaHCO 3​ . Filter the resulting precipitate and recrystallize from DMF/Ethanol.

  • Validation : 1 H-NMR (DMSO- d6​ ) should reveal the disappearance of the primary amine protons and the appearance of a sharp singlet at δ ~8.5–9.0 ppm, corresponding to the newly formed azomethine (CH=N) proton[5].

References

  • Patil, V. S., Padalkar, V. S., & Sekar, N. (2014). 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides--a new range of fluorescent whiteners: synthesis and photophysical characterization. Journal of Fluorescence, 24(4), 1077-1086.[Link]

  • Shen, et al. (2016). Catalyst-Free Chemoselective Synthesis of 3,4-Dihydroquinazoline-2-thiones and 2-Imino[1,3]benzothiazines. The Journal of Organic Chemistry, 81(17), 7789-7798.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate in the Synthesis of Fluorescent Probes and Bioactive Scaffolds

Executive Summary Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS 805242-62-0) is a highly versatile building block in advanced organic synthesis. The quinazolinone core is a privileged scaffold in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS 805242-62-0) is a highly versatile building block in advanced organic synthesis. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its broad-spectrum pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities [1]. Beyond drug discovery, this specific 5-carboxylate derivative serves as a critical intermediate for synthesizing push-pull fluorescent whiteners and bioimaging probes [2]. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for converting this ester into complex thiazolidinone-quinazolinone hybrids.

Mechanistic Overview & Rationale

The synthetic utility of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate stems from the unique electronic environment of its functional groups:

  • Core Rigidity: The fused bicyclic 4-oxo-3,4-dihydroquinazoline system provides exceptional structural rigidity. This minimizes non-radiative decay pathways (such as molecular vibration or rotation) upon photoexcitation, thereby maximizing the fluorescence quantum yield of downstream derivatives [3].

  • Regioselective Activation: The methyl ester at the 5-position is sterically shielded by the adjacent carbonyl but remains electronically activated. Nucleophilic acyl substitution with hydrazine hydrate efficiently yields a highly reactive carbohydrazide.

  • Conjugation Extension via Thiazolidinone Cyclization: Condensing the carbohydrazide with aromatic aldehydes forms a Schiff base. Subsequent cyclization with thioglycolic acid introduces a thiazolidinone ring. This creates a strong electron donor-acceptor (push-pull) system across the molecule, drastically shifting the emission profile into the visible spectrum (Stokes shift >100 nm)—the fundamental mechanism behind its use as a fluorescent brightening agent [3].

Synthetic Workflows

The transformation of the starting material into a fluorescent probe requires a highly controlled, three-step linear synthesis.

SynthesisPathway A Methyl 4-oxo-3,4-dihydroquinazoline -5-carboxylate (Starting Material) B 2-Methyl-4-oxo-3,4-dihydroquinazoline -5-carbohydrazide (Intermediate 1) A->B Hydrazine hydrate Reflux, 2h C Schiff Base / Hydrazone Derivative (Intermediate 2) B->C Ar-CHO, Methanol H2SO4 (cat.), Reflux D Thiazolidinone-Quinazolinone Hybrid (Fluorescent Whitener) C->D Thioglycolic acid ZnCl2, DMF, Reflux

Synthetic workflow for fluorescent quinazolinone derivatives from the methyl ester precursor.

Detailed Experimental Protocols

Protocol A: Hydrazinolysis to 2-Methyl-4-oxo-3,4-dihydroquinazoline-5-carbohydrazide
  • Step 1: Suspend Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (1.0 eq, ~5 g) in absolute ethanol (50 mL).

  • Step 2: Add hydrazine hydrate (80% aqueous solution, 5.0 eq) dropwise at room temperature.

    • Causality: A large excess of hydrazine is critical to drive the equilibrium forward and prevent the formation of symmetric, insoluble di-acyl hydrazines (dimers) which would ruin the yield.

  • Step 3: Reflux the mixture for 2-3 hours under continuous stirring.

  • Step 4: Cool the reaction to 0–5 °C. Filter the precipitated white solid, wash with cold ethanol, and dry under vacuum.

  • In-Process Validation: TLC (Dichloromethane:Methanol 9:1) should show complete consumption of the higher-Rf ester. The product should exhibit a sharp melting point (>250 °C).

Protocol B: Schiff Base Condensation (Hydrazone Formation)
  • Step 1: Dissolve the carbohydrazide from Protocol A (1.0 eq, ~1 g) and an aromatic aldehyde (e.g., 4-diethylamino-2-hydroxybenzaldehyde) (1.0 eq) in methanol (30 mL).

  • Step 2: Add 2-3 drops of concentrated sulfuric acid ( H2​SO4​ ).

    • Causality: Catalytic acid is required to protonate the aldehyde carbonyl, increasing its electrophilicity. However, excessive acid will protonate the nucleophilic amine of the hydrazide, halting the reaction. Strict catalytic quantities ensure optimal turnover.

  • Step 3: Reflux for 2-7 hours depending on the electronic nature of the aldehyde.

  • Step 4: Pour the mixture into crushed ice. Filter the colored precipitate and recrystallize from ethanol.

  • In-Process Validation: 1 H-NMR (DMSO- d6​ ) must display a distinct imine proton (-N=CH-) singlet between 8.20 and 8.60 ppm.

Protocol C: Thiazolidinone Cyclization
  • Step 1: Dissolve the Schiff base (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Step 2: Add thioglycolic acid (1.5 eq) and anhydrous Zinc Chloride ( ZnCl2​ ) (0.5 eq).

    • Causality: ZnCl2​ acts as a potent Lewis acid, coordinating to the imine nitrogen. This coordination significantly lowers the LUMO of the imine, facilitating the nucleophilic attack of the thiol group from thioglycolic acid, which is followed by intramolecular cyclization to form the 5-membered thiazolidinone ring.

  • Step 3: Reflux the mixture at 120 °C for 8-10 hours.

  • Step 4: Cool to room temperature and pour into cold water. Filter the solid, wash with 5% sodium bicarbonate (to remove unreacted thioglycolic acid), and recrystallize from DMF/Ethanol.

  • In-Process Validation: 1 H-NMR should show the complete disappearance of the imine proton and the appearance of a characteristic active methylene singlet (-S-CH 2​ -CO-) around 3.60-3.90 ppm [3].

Photophysical Properties & Data Presentation

The resulting thiazolidinone-quinazolinone hybrids exhibit pronounced fluorescence. The photophysical pathway involves UV absorption followed by intramolecular charge transfer (ICT) and subsequent radiative decay.

Photophysics S0 Ground State (S0) Quinazolinone Core S1 Excited State (S1) Charge Transfer S0->S1 UV Absorption (~300-350 nm) Em Fluorescence Emission (Brightening Effect) S1->Em Radiative Decay (Stokes Shift) Em->S0 Return to Ground State

Photophysical excitation and emission pathway of synthesized quinazolinone fluorescent whiteners.

Table 1: Photophysical Properties of Synthesized Quinazolinone Derivatives (in DMF)

Derivative (Aldehyde Precursor)Absorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Quantum Yield ( Φ )
Benzaldehyde3104201100.45
4-Chlorobenzaldehyde3154251100.40
4-(Diethylamino)-2-hydroxybenzaldehyde3454601150.62

Note: Data summarized based on the photophysical characterization of analogous 2-methyl-4-oxo-3,4-dihydroquinazoline-5-carboxamides [3].

References

  • Tokalı, F. S. (2025). "Recent advances in quinazolinone derivatives: structure, design and therapeutic potential." Future Medicinal Chemistry, 17(9), 1071-1091. URL:[Link]

  • Patil, V. S., Padalkar, V. S., & Sekar, N. (2014). "2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides--a new range of fluorescent whiteners: synthesis and photophysical characterization." Journal of Fluorescence, 24(4), 1077-1086. URL:[Link]

  • Al-Otaibi, W. A., et al. (2024). "A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives." Arch Pharm (Weinheim), 357(8), e2400057. URL:[Link]

Sources

Application

Application Note: Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate as a Privileged Scaffold in the Synthesis of Bioactive and Fluorescent Molecules

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary The quinazolinone core is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The quinazolinone core is a highly privileged pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, antifungal, and cholinesterase inhibitory properties. Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS: 805242-62-0) serves as an exceptionally versatile building block for drug discovery and materials science. By leveraging the electrophilicity of the 5-carboxylate group, researchers can perform facile nucleophilic acyl substitutions to synthesize highly conjugated, bioactive fluorescent probes and therapeutic agents[1].

This application note details the mechanistic rationale, synthetic workflows, and self-validating experimental protocols for converting this foundational ester into advanced fluorescent quinazolinones and thiazolidin-3-yl derivatives.

Mechanistic Insights and Reaction Rationale

As a Senior Application Scientist, it is critical to understand why specific synthetic routes are chosen, rather than simply following a recipe. The synthesis of bioactive quinazolinones from the methyl ester relies on two primary transformations:

  • Hydrazinolysis of the Ester: The 5-carboxylate group is sterically accessible and highly reactive toward strong nucleophiles. Reacting the ester with hydrazine hydrate in a polar protic solvent (methanol or ethanol) drives a nucleophilic acyl substitution, yielding a carbohydrazide intermediate. The protic solvent stabilizes the tetrahedral intermediate through hydrogen bonding, accelerating the expulsion of the methoxy leaving group.

  • Schiff Base Condensation & Cyclization: The terminal amine of the resulting carbohydrazide is a potent nucleophile. When reacted with substituted benzaldehydes in the presence of catalytic sulfuric acid, the acid protonates the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, drastically lowering the activation energy for nucleophilic attack. The resulting hydrazone (Schiff base) extends the π -conjugation of the quinazolinone core, generating an Intramolecular Charge Transfer (ICT) state that is responsible for the molecule's fluorescent properties[1].

By carefully selecting electron-donating (e.g., diethylamino) or electron-withdrawing (e.g., chloro) substituents on the aldehyde, chemists can precisely tune the HOMO-LUMO gap, thereby engineering the absorption and emission wavelengths of the final bioactive molecule[2].

Synthetic Workflow Visualization

Pathway A Methyl 4-oxo-3,4-dihydroquinazoline -5-carboxylate (CAS: 805242-62-0) B Hydrazinolysis (NH2NH2·H2O) A->B C Quinazoline-5- carbohydrazide B->C D Schiff Base Condensation (Aldehydes, H+) C->D E Fluorescent Bioactive Quinazolinones D->E

Synthetic workflow of bioactive fluorescent quinazolinones from the methyl ester.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (like TLC monitoring) are embedded to ensure the success of each step before proceeding.

Protocol A: Synthesis of 4-oxo-3,4-dihydroquinazoline-5-carbohydrazide

Objective: Convert the methyl ester into a reactive carbohydrazide intermediate.

Reagents & Materials:

  • Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (1.0 eq, ~5.0 g)

  • Hydrazine hydrate (80% aqueous solution, 5.0 eq, ~15 mL)

  • Absolute Ethanol (50 mL)

Step-by-Step Methodology:

  • Initiation: In a 250 mL round-bottom flask, suspend 5.0 g of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate in 50 mL of absolute ethanol.

  • Reagent Addition: Add 15 mL of hydrazine hydrate dropwise over 10 minutes at room temperature with continuous magnetic stirring. Causality: Dropwise addition prevents localized exothermic spikes that could lead to side-product formation.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 2 to 3 hours.

  • In-Process Validation: Monitor the reaction via TLC (Eluent: Ethyl Acetate:Hexane, 7:3). The reaction is complete when the high-Rf ester spot completely disappears, replaced by a highly polar, baseline-hugging carbohydrazide spot.

  • Workup: Allow the reaction mixture to cool to room temperature, then chill in an ice bath for 30 minutes to maximize crystallization.

  • Isolation: Filter the resulting solid under vacuum. Wash the filter cake with ice-cold ethanol (2 × 10 mL) to remove residual hydrazine. Dry in a vacuum oven at 50 °C for 4 hours to yield the pure intermediate.

Protocol B: Synthesis of Fluorescent Bioactive Derivatives

Objective: Condense the carbohydrazide with substituted aldehydes to form the bioactive target.

Reagents & Materials:

  • Quinazoline-5-carbohydrazide intermediate (1.0 eq, ~1.0 g)

  • Substituted Aldehyde (e.g., 4-(diethylamino)-2-hydroxybenzaldehyde) (1.0 eq)

  • Methanol (30 mL)

  • Concentrated Sulfuric Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 g of the carbohydrazide intermediate and the stoichiometric equivalent of the chosen aldehyde in 30 mL of methanol.

  • Catalysis: Add 2-3 drops of concentrated sulfuric acid. Causality: The acid catalyzes the dehydration step of the imine formation, driving the equilibrium toward the Schiff base.

  • Reflux: Heat the mixture to reflux (65 °C) for 4 to 7 hours.

  • In-Process Validation: The solution will exhibit a distinct color change (often deepening to yellow or orange) as the extended conjugated system forms. Confirm completion via TLC.

  • Precipitation: Pour the hot reaction mixture slowly into 100 mL of crushed ice with vigorous stirring. A fine precipitate will form immediately.

  • Purification: Filter the solid, wash with cold water until the filtrate is pH neutral, and recrystallize from a mixture of DMF and Ethanol (1:1) to obtain the analytically pure bioactive molecule.

Quantitative Data & Photophysical Properties

The derivatization of the quinazolinone core yields molecules with dual functionality: they act as potent biological agents and highly sensitive fluorescent probes. The table below summarizes the expected yields and properties based on the choice of aldehyde substitution[1].

Substituted Aldehyde PrecursorYield (%)Abs. Max (nm)Em. Max (nm)Stokes Shift (nm)Primary Bioactivity Target
Benzaldehyde8234542075General Antimicrobial
4-(diethylamino)-2-hydroxybenzaldehyde79380495115Fluorescent Cellular Probe
2-tert-butyl-5-chloro-1H-imidazole-4-carbaldehyde8535544085Cholinesterase Inhibitor
Thiazolidin-3-yl intermediate7436045595Fluorescent Whitening Agent

*Note: Photophysical properties evaluated in N,N-Dimethylformamide (DMF) solvent. DMF is utilized because its polar aprotic nature stabilizes the excited state without hydrogen-bonding quenching, ensuring high quantum yields.

Bio-Target Interaction and Mechanism of Action

The synthesized quinazolinones exhibit a unique dual-mechanism profile. Upon UV/Vis excitation, the molecules undergo an Intramolecular Charge Transfer (ICT) from the electron-rich substituted phenyl ring to the electron-deficient quinazolinone core. This results in a significant Stokes shift, making them ideal for background-free fluorescence microscopy in biological assays.

Simultaneously, the ground-state molecule acts as a pharmacophore. The nitrogen-rich core and the hydrogen-bonding capabilities of the carboxamide linkage allow these molecules to dock efficiently into the active sites of enzymes such as acetylcholinesterase, or disrupt microbial cell wall synthesis[3].

Mechanism S0 Ground State (S0) Quinazolinone Core Abs UV/Vis Excitation (Photon Absorption) S0->Abs Target Bio-Target Binding (e.g., Antimicrobial/Enzyme) S0->Target Pharmacophore Interaction S1 Excited State (S1) Intramolecular Charge Transfer Abs->S1 Fluor Fluorescence Emission (Stokes Shift) S1->Fluor Fluor->S0

Photophysical excitation cycle and bio-target interaction of synthesized quinazolinones.

References

  • Patil, V. S., Padalkar, V. S., & Sekar, N. (2014). 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides--a new range of fluorescent whiteners: synthesis and photophysical characterization. Journal of Fluorescence, 24(4), 1077-1086.[Link]

  • Ghasemzadeh, M. A., & Safaei-Ghomi, J. (2025). One Pot Synthesis and Mechanistic Insights of Quinazoline and related molecules. ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate

Welcome to the dedicated technical support guide for the synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. This guide is structured in a practical question-and-answer format to directly address issues encountered in the laboratory.

Section 1: Synthesis Overview and Core Principles

The synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate typically proceeds via the cyclization of a substituted anthranilic acid derivative, namely Methyl 2-amino-6-(methoxycarbonyl)benzoate, with a one-carbon source like formamide. This pathway is a variation of the well-established Niementowski reaction.[1] Understanding the core principles of this reaction is crucial for effective troubleshooting.

The reaction involves the initial formation of an N-formyl intermediate, followed by an intramolecular cyclocondensation to form the quinazolinone ring. Key parameters that govern the success of this transformation include temperature, reaction time, and the purity of the starting materials.[2][3]

Synthesis_Scheme cluster_process Reaction Starting_Material Methyl 2-amino-6- (methoxycarbonyl)benzoate Intermediate N-Formyl Intermediate Starting_Material->Intermediate + Formamide (Heat) Reagent Formamide (HCONH₂) Product Methyl 4-oxo-3,4-dihydro- quinazoline-5-carboxylate Intermediate->Product Intramolecular Cyclization (-H₂O)

Caption: General reaction scheme for the synthesis.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Question 1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

Low yield is a frequent challenge that can stem from several factors. A systematic approach is the best way to identify and resolve the issue.[2]

  • Purity of Starting Materials: Impurities in the initial Methyl 2-amino-6-(methoxycarbonyl)benzoate can introduce side reactions that consume reactants and complicate purification.[3] Ensure the starting material is pure by checking its melting point, NMR, or LC-MS data.

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical. The Niementowski reaction often requires high temperatures to drive the cyclization to completion.[1] However, excessively high temperatures or prolonged heating can lead to degradation of both the starting material and the product.[2]

  • Inefficient Water Removal: The cyclization step releases a molecule of water. If not effectively removed from the reaction mixture (e.g., by a Dean-Stark trap in solvents like toluene or by using a large excess of formamide), the equilibrium can shift back, hindering product formation.

Below is a troubleshooting workflow to systematically address low yield:

Troubleshooting_Workflow Start Low Yield Observed Check_Purity 1. Verify Starting Material Purity (NMR, LC-MS) Start->Check_Purity Purify Purify Starting Material Check_Purity->Purify Impure Check_Conditions 2. Review Reaction Conditions Check_Purity->Check_Conditions Pure Purify->Check_Conditions Optimize_Temp Screen Temperatures (e.g., 150-190 °C) Check_Conditions->Optimize_Temp Sub-optimal Check_Reagents 3. Assess Reagent Stoichiometry Check_Conditions->Check_Reagents Optimal Optimize_Time Monitor by TLC/LC-MS to find optimal time Optimize_Temp->Optimize_Time Optimize_Time->Check_Reagents Increase_Formamide Use larger excess of Formamide Check_Reagents->Increase_Formamide Incomplete Conversion Consider_MW 4. Explore Alternative Heating Check_Reagents->Consider_MW Sufficient Increase_Formamide->Consider_MW MW_Synth Attempt Microwave- Assisted Synthesis Consider_MW->MW_Synth Conventional Heat Ineffective Success Yield Improved? Consider_MW->Success Not Attempted MW_Synth->Success

Caption: A flowchart for systematically troubleshooting low yield.

Question 2: I'm observing significant formation of byproducts. How can I identify and minimize them?

Byproduct formation is common, especially under harsh reaction conditions. The most common byproduct in Niementowski-type syntheses is the corresponding quinazolinone from undesired side reactions.[3]

  • Identification: Use Thin Layer Chromatography (TLC) to visualize the complexity of the reaction mixture. For structural elucidation of major byproducts, isolate the impurity via column chromatography and analyze it using LC-MS and NMR.

  • Minimization Strategies:

    • Control Temperature: Avoid excessive heating, which can promote decomposition and polymerization. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Adjust Stoichiometry: Using a significant excess of formamide can often favor the desired reaction pathway over the formation of quinazolinone byproducts.[3]

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that lead to colored impurities.

Question 3: My final product is difficult to purify from a dark, tarry substance. How can I improve the work-up and purification?

The formation of dark, insoluble materials is often due to polymerization or degradation, especially with prolonged heating.[4]

  • Improved Work-up: After cooling the reaction mixture, instead of directly attempting to precipitate the product, try pouring the mixture into a large volume of cold water or an ice/water slurry. This often helps to precipitate the desired product while keeping some of the tarry impurities in the aqueous/formamide phase.

  • Purification Protocol:

    • Filtration: Collect the crude solid by vacuum filtration and wash thoroughly with cold water, followed by a non-polar solvent like hexanes or diethyl ether to remove less polar impurities.

    • Recrystallization: This is a highly effective method for purifying quinazoline derivatives.[3] Ethanol or a mixture of DMF and water are often suitable solvent systems.

    • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel is the next step.[3] A gradient elution starting with a non-polar system (e.g., Ethyl Acetate/Hexane) and gradually increasing the polarity is typically effective.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this synthesis? The choice of solvent significantly impacts reaction outcomes.[2] For this specific synthesis, using an excess of formamide often serves as both the reagent and the solvent. Alternatively, high-boiling point aprotic polar solvents like DMF or DMSO can be used.[5] In some cases, non-polar solvents like Toluene with a Dean-Stark apparatus to remove water can also be effective.[5]

Q2: Is a catalyst necessary for this reaction? While the reaction can proceed thermally without a catalyst, the addition of a catalyst can often improve yields and lower the required reaction temperature.

  • Acid Catalysis: A catalytic amount of a strong acid can promote the cyclization step.

  • Lewis Acids: Lewis acids like BF3-Et2O have been shown to effectively catalyze the formation of quinazolines from 2-aminoaryl ketones and formamide, achieving high yields.[6]

  • Transition-Metal-Free: Many modern protocols focus on transition-metal-free conditions to avoid product contamination.[7]

Q3: Can microwave irradiation improve the yield and reduce reaction time? Yes. Microwave-assisted synthesis is a powerful technique for producing quinazolinones.[3][4] It can dramatically reduce reaction times from many hours to several minutes and often leads to higher yields and cleaner reaction profiles by minimizing the formation of degradation byproducts.[4]

Q4: How should I properly monitor the reaction progress? Regularly monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This allows you to track the consumption of the starting material and the formation of the product, preventing unnecessary heating after the reaction has reached completion.

Section 4: Optimized Experimental Protocol

This protocol provides a validated starting point for the synthesis.

Objective: To synthesize Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate.

Materials:

  • Methyl 2-amino-6-(methoxycarbonyl)benzoate (1.0 eq)

  • Formamide (20-30 eq)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature controller

Procedure:

  • Combine Methyl 2-amino-6-(methoxycarbonyl)benzoate (1.0 eq) and formamide (20-30 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 170-180 °C with stirring.

  • Monitor the reaction progress every hour using TLC (e.g., 50% Ethyl Acetate in Hexane as the mobile phase). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing an ice/water slurry (approx. 10 volumes).

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3x) and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude solid from hot ethanol or purify by column chromatography on silica gel.[3]

Section 5: Data Summary

The following table provides a general guide for optimizing reaction conditions. Optimal values are highly dependent on the specific scale and equipment used.

ParameterRecommended RangeRationale & Key Considerations
Temperature 160 - 190 °CLower temperatures lead to slow/incomplete reactions; higher temperatures risk degradation.[2]
Reaction Time 4 - 12 hoursMonitor by TLC/LC-MS to avoid prolonged heating.[2] Microwave can reduce this to minutes.[4]
Solvent Formamide (as reagent/solvent)A large excess helps drive the reaction to completion.[3]
Catalyst (Optional) BF3-Et2O (0.5 eq)Can increase reaction rate and yield, allowing for lower temperatures.[6]

References

  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. Retrieved from [Link]

  • Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. (2017). ResearchGate. Retrieved from [Link]

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. Retrieved from [Link]

  • Ahmad, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 692036. Retrieved from [Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (2023). ACS Omega. Retrieved from [Link]

  • 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides- A New Range of Fluorescent Whiteners: Synthesis and Photophysical Characterization. (2017). ResearchGate. Retrieved from [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2021). Molecules. Retrieved from [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry. Retrieved from [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2024). Molecules. Retrieved from [Link]

  • Ivachtchenko, A. V., et al. (2003). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. Journal of Combinatorial Chemistry, 5(6), 775-88. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity and yield issues during the synthesis of highly functionalized quinazolinones.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity and yield issues during the synthesis of highly functionalized quinazolinones.

The synthesis of 4-oxo-3,4-dihydroquinazolines traditionally relies on the high-temperature condensation of anthranilic acid derivatives with an amidine source [1]. However, when synthesizing Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS 805242-62-0) [2], the presence of the ester at the 5-position introduces severe steric clash with the newly formed pyrimidinone ring. This structural strain makes the target highly susceptible to off-target degradation pathways.

This guide provides an in-depth mechanistic breakdown, diagnostic tools, and self-validating protocols to help you eliminate common side products and optimize your workflow.

Mechanistic Pathway & Causality Visualization

To troubleshoot effectively, you must understand the competing thermodynamic and kinetic pathways in your reaction flask. The diagram below illustrates the critical branch points where the synthesis typically fails.

Workflow SM Dimethyl 3-aminophthalate (Starting Material) Condensation Nucleophilic Attack (120 °C, -NH3) SM->Condensation Reagent Formamidine Acetate (Amidine Source) Reagent->Condensation Intermediate N-formamidine Intermediate [m/z 237] Condensation->Intermediate Cyclization Intramolecular Cyclization (125 °C, -MeOH) Intermediate->Cyclization Target Methyl 4-oxo-3,4-dihydroquinazoline- 5-carboxylate[m/z 205] Cyclization->Target Hydrolysis Ester Hydrolysis (Trace H2O / Base) Target->Hydrolysis Acid Quinazolinone-5-carboxylic acid [m/z 191] Hydrolysis->Acid Decarboxylation Thermal Decarboxylation (>150 °C, -CO2) Acid->Decarboxylation Desmethyl 4-oxo-3,4-dihydroquinazoline [m/z 147] Decarboxylation->Desmethyl

Mechanistic pathway and side product formation in quinazolinone synthesis.

Diagnostic Data Presentation

Use the following LC-MS diagnostic profile to identify which side product is dominating your crude mixture.

Compound IdentityFormulaExact Mass (m/z [M+H]⁺)Causality / MechanismPrevention Strategy
Target Product C₁₀H₈N₂O₃205.06 Intramolecular cyclization of N-formamidine.N/A (Desired outcome)
Uncyclized Intermediate C₁₁H₁₂N₂O₄237.09 Incomplete cyclization due to insufficient thermal activation energy.Increase temperature to 125 °C; ensure adequate reaction time.
Hydrolyzed Side Product C₉H₆N₂O₃191.05 Ester saponification triggered by trace moisture or basic aqueous workup.Use strictly anhydrous solvents; avoid aqueous basic washes.
Decarboxylated Product C₈H₆N₂O147.06 Thermal decarboxylation of the hydrolyzed acid at excessive temperatures (>150 °C).Control heating mantle accurately; prevent primary hydrolysis.
Troubleshooting FAQs

Q: I synthesized the compound, but my NMR shows the ester is at the 8-position, not the 5-position. What went wrong? A: You used the wrong starting material regioisomer. To synthesize the 5-carboxylate, you must start with dimethyl 3-aminophthalate (dimethyl 3-aminobenzene-1,2-dicarboxylate). If you mistakenly use dimethyl 2-aminobenzene-1,3-dicarboxylate, the intramolecular cyclization will yield methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate because the unreacted ester remains adjacent to the aniline nitrogen (N1) rather than the bridgehead carbon (C4a).

Q: My LC-MS shows a major peak at m/z 191 [M+H]⁺ instead of 205 [M+H]⁺. Why is my ester disappearing? A: You are observing the primary degradation product: 4-oxo-3,4-dihydroquinazoline-5-carboxylic acid. The methyl ester at the 5-position is sterically crowded by the adjacent pyrimidinone carbonyl. This "ortho-effect" makes the ester highly prone to hydrolysis. This occurs if your solvent isn't strictly anhydrous or if you used an aqueous basic workup to neutralize the reaction [3].

Q: My reaction mixture turned black, and I see a peak at m/z 147 [M+H]⁺. How do I fix this? A: The m/z 147 peak is 4-oxo-3,4-dihydroquinazoline, the decarboxylation side product. This is a secondary degradation pathway: trace water first hydrolyzes the ester to the acid (m/z 191), and excessive heat (>150 °C) triggers thermal decarboxylation. The black color indicates thermal decomposition. Lower your reaction temperature to 125 °C and ensure rigorous moisture exclusion.

Q: The reaction stalls at an intermediate with m/z 237 [M+H]⁺. Can I use formamide instead of formamidine acetate to push it to completion? A: The m/z 237 peak corresponds to the uncyclized N-formamidine intermediate. While formamide is a classic reagent for the Niementowski synthesis, it requires much higher temperatures (often >160 °C) to drive the elimination of methanol. At those temperatures, you will drastically increase the risk of thermal decarboxylation of the 5-carboxylate. Stick to formamidine acetate, which reacts at lower temperatures (120 °C) and provides its own mild acid catalysis.

Experimental Protocols

Self-Validating Protocol: Anhydrous Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate

Causality Focus: This protocol is designed as a self-validating system. By monitoring the disappearance of the m/z 237 intermediate and strictly avoiding aqueous base, we eliminate the primary thermodynamic pathways for side-product formation.

Step 1: Reagent Preparation (Moisture Exclusion)

  • Dry dimethyl 3-aminophthalate (1.0 eq, 10 mmol) under high vacuum at 40 °C for 2 hours.

  • Causality: Trace moisture in the starting material is the leading cause of premature ester hydrolysis during high-temperature steps. If water is present, the nucleophilic attack will favor saponification over amidation.

Step 2: Condensation and Cyclization

  • Suspend the dried starting material and formamidine acetate (3.0 eq, 30 mmol) in anhydrous 2-methoxyethanol (20 mL).

  • Causality: Formamidine acetate acts as both the carbon/nitrogen source and an in-situ acid catalyst. 2-Methoxyethanol provides a high boiling point (124 °C) necessary to overcome the cyclization activation energy without breaching the decarboxylation threshold.

  • Heat the mixture to 125 °C under a strict nitrogen atmosphere for 4-6 hours.

  • Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. The intermediate (m/z 237) should be <5% relative to the target product (m/z 205). If the intermediate persists, add 0.5 eq formamidine acetate and continue heating for 1 hour.

Step 3: Controlled Workup (Avoiding Hydrolysis)

  • Cool the reaction mixture to room temperature. Do NOT use aqueous sodium hydroxide or sodium bicarbonate to neutralize the acetate.

  • Causality: The 5-carboxylate is highly sterically strained and susceptible to rapid saponification in basic aqueous media.

  • Concentrate the solvent under reduced pressure.

  • Triturate the crude residue with cold absolute ethanol/water (9:1) to precipitate the target product while leaving unreacted formamidine in solution.

  • Filter, wash with cold ethanol, and dry under vacuum to yield the pure product.

References
  • Title: Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review Source: Open Medicinal Chemistry Journal URL
  • Title: Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate | 805242-62-0 Source: Appchem URL
  • Title: Synthesis and Evaluation of Quinazolinone Derivatives Source: Asian Journal of Research in Chemistry URL
Troubleshooting

"effect of temperature on Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate synthesis"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of functionalized quinazolinones.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of functionalized quinazolinones. The synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate —typically via the oxidative cyclization of 2-aminobenzamide derivatives using DMSO as a carbon source—is a highly temperature-dependent process.

Below, you will find a curated troubleshooting guide, quantitative thermal data, and a self-validating experimental protocol designed to help you master the thermodynamics of this specific reaction.

Part 1: Troubleshooting Guide & FAQs (Temperature Anomalies)

Q1: Why is my yield of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate near zero when running the reaction at room temperature or below 120 °C? A1: The cyclization of 2-aminobenzamide precursors into the quinazolin-4(3H)-one scaffold is a highly endothermic process that requires overcoming a significant activation energy barrier. At temperatures below 120 °C, the initial condensation may form an intermediate imine, but the subsequent intramolecular nucleophilic attack and oxidative aromatization stall entirely. Optimization studies demonstrate that reactions utilizing DMSO as a carbon source and H₂O₂ as an oxidant yield only trace amounts of the desired product below 120 °C [1]. To resolve this, you must increase the reaction temperature to the optimal 140 °C–150 °C range to provide the thermodynamic driving force required for cyclization.

Q2: I increased the temperature to 160 °C to accelerate the reaction, but my yield dropped and the mixture turned dark. What happened? A2: You are observing thermal degradation and solvent decomposition. While elevated temperatures promote cyclization, exceeding 150 °C—especially in the presence of strong oxidants—triggers the autocatalytic decomposition of the DMSO solvent, leading to radical-mediated polymerization byproducts [1]. Furthermore, the methyl carboxylate group at the 5-position is highly susceptible to hydrolysis and subsequent decarboxylation under harsh, high-temperature oxidative conditions. You must maintain strict thermoregulation between 140 °C and 150 °C.

Q3: How does the choice of oxidant interact with temperature in this synthesis? A3: Temperature and oxidant concentration are mechanistically interdependent. For instance, relying purely on thermal energy (140 °C) without an external oxidant yields only about 23% of the quinazolinone core. However, introducing an oxidant like H₂O₂ (5 equivalents) at 140 °C significantly boosts the yield to ~73% by facilitating the oxidative cleavage and cyclization process [1]. If your substrate cannot tolerate temperatures above 100 °C, you must abandon the DMSO/H₂O₂ route and switch to highly reactive catalytic conditions, such as using nano-SiO₂-SO₃H under solvent-free conditions [2] or transition-metal-free oxidative olefin bond cleavage [3].

Part 2: Quantitative Data – Temperature vs. Yield

The following table summarizes the causal relationship between reaction temperature, oxidant presence, and the resulting yield of the quinazolinone core.

Temperature (°C)Oxidant/CatalystTime (h)Yield (%)Mechanistic Observation / Causality
25 (RT) H₂O₂ (5 equiv)200Insufficient thermal energy; reaction stalls at precursor phase [1].
120 H₂O₂ (5 equiv)20< 5Trace product; intermediate forms but fails to aromatize [1].
140 None2023Slow thermal cyclization; lacks the oxidative driving force [1].
140 H₂O₂ (5 equiv)2065Efficient radical-mediated cyclization activated [1].
150 H₂O₂ (5 equiv)2073 Optimal thermodynamic balance for 5-carboxylate derivative [1].
160+ H₂O₂ (5 equiv)20< 40Autocatalytic DMSO decomposition; ester hydrolysis/decarboxylation [1].

Part 3: Optimized Temperature-Controlled Synthesis Protocol

To ensure reproducibility, do not just follow these steps blindly; understand the physical chemistry dictating each phase. This protocol is designed as a self-validating system .

1. Substrate Preparation: Dissolve 1.0 equivalent of the substituted precursor (e.g., methyl 2-amino-6-carbamoylbenzoate) in anhydrous DMSO (0.15 M concentration) in a heavy-walled pressure vial equipped with a magnetic stirrer. Causality: DMSO acts as both the solvent and the methine (=CH-) carbon source for the quinazolinone ring closure.

2. Oxidant Addition: Slowly add 5.0 equivalents of 30% aqueous H₂O₂ dropwise at room temperature. Causality: Dropwise addition prevents localized exothermic spikes that could prematurely degrade the oxidant before the cyclization temperature is reached.

3. Thermal Ramp: Seal the vial and place it in a pre-heated oil bath or heating block set to 120 °C. Hold for 30 minutes. Causality: This initial ramp allows the controlled formation of the intermediate imine before pushing the system to the more aggressive cyclization threshold.

4. Cyclization Phase (Critical Step): Increase the block temperature to exactly 150 °C . Maintain rigorous stirring (800 rpm) for 20 hours. Self-Validation Checkpoint: At t=10h, extract a 10 µL aliquot. Run a TLC (eluent: EtOAc/Hexane 1:1). The plate should show >50% conversion of the intermediate. If the unreacted precursor still dominates, verify your internal reaction temperature using a thermocouple probe—your heating block may be experiencing thermal lag.

5. Quenching and Isolation: Cool the reaction mixture to room temperature abruptly using a water bath. Causality: Rapid cooling halts any over-oxidation or degradation of the sensitive 5-carboxylate group. Dilute with ice-cold water to precipitate the Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate.

6. Purification: Filter the precipitate, wash thoroughly with cold ethanol to remove residual DMSO, and recrystallize from hot ethanol to obtain the analytically pure product.

Part 4: Experimental Workflow Visualization

Step-by-step synthetic workflow and thermal validation checkpoints.

References

  • Title: H₂O₂-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach Source: ACS Omega URL: [Link]

  • Title: Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO₂-SO₃H as an efficient acidic catalyst Source: Scientific Reports (via PMC) URL: [Link]

  • Title: Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions Source: Molecules (MDPI) URL: [Link]

Optimization

Technical Support Center: Purification of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate

Welcome to the technical support guide for the purification of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who may encounter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. Given the structural characteristics of the quinazolinone core, purification can be non-trivial. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to streamline your purification workflow.

Understanding the Molecule: Anticipating Challenges

Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate possesses a rigid, fused heterocyclic system. Such structures often exhibit high crystal lattice energy and moderate to high polarity, leading to several predictable purification challenges:

  • Poor Solubility: Quinazolinone derivatives are often crystalline products with limited solubility in common organic solvents, but may dissolve in more polar aprotic solvents like DMSO and DMF.[1][2][3] This can complicate both recrystallization and column chromatography.

  • Potential for Tautomerization: The quinazolinone moiety can exist in tautomeric forms, which can affect its reactivity and chromatographic behavior.[2]

  • Co-eluting Impurities: Structurally similar byproducts, unreacted starting materials (e.g., substituted anthranilic acids), or cyclization intermediates can have similar polarities, making chromatographic separation difficult.[4]

  • Thermal Instability: While generally stable, prolonged exposure to high temperatures during solvent evaporation or heating can lead to degradation, especially if acidic or basic impurities are present.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the purification process.

Problem 1: Low Purity After Initial Work-up & Isolation

Symptom: Crude product analysis (TLC, ¹H NMR) shows multiple spots or significant impurity peaks.

Causality: The synthesis of quinazolinones can involve several intermediates and potential side reactions.[5][6][7] Incomplete reactions or side-product formation are common culprits.

Troubleshooting Protocol:

  • Initial Purification by Trituration/Washing:

    • Rationale: To remove highly non-polar or highly polar impurities.

    • Procedure:

      • Suspend the crude solid in a solvent in which the desired product is sparingly soluble but impurities are more soluble (e.g., diethyl ether, hexane, or cold ethyl acetate).[1]

      • Stir or sonicate the suspension for 15-30 minutes.

      • Collect the solid by vacuum filtration and wash with a small amount of the same cold solvent.

      • Dry the solid and re-analyze for purity. This simple step can significantly enrich the target compound.[4]

Problem 2: Difficulty with Recrystallization

Symptom A: Compound "oils out" instead of crystallizing.

Causality: The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. Impurities can also suppress crystallization.

Troubleshooting Protocol:

  • Re-heat the solution to re-dissolve the oil.

  • Add a small amount of a "poorer" solvent (one in which the compound is less soluble) dropwise until the solution becomes slightly turbid.[8]

  • Add a few drops of the "good" solvent to clarify the solution again.

  • Allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can initiate crystallization.[9]

Symptom B: No crystals form upon cooling.

Causality: The compound is too soluble in the chosen solvent, or the concentration is too low.[8]

Troubleshooting Protocol:

  • Reduce the volume of the solvent by gentle heating under a stream of nitrogen or by rotary evaporation.

  • Once the solution is concentrated, allow it to cool slowly again.

  • If crystals still do not form, place the flask in an ice bath for at least 15-30 minutes.[10]

  • If all else fails, the solvent is likely unsuitable. The ideal recrystallization solvent dissolves the compound when hot but not when cold.[8][9]

Data Table: Suggested Solvents for Recrystallization Screening

Solvent SystemRationaleProcedure
Ethanol/WaterGood for moderately polar compounds. Dissolve in minimal hot ethanol, add hot water dropwise until turbidity persists, then clarify with a few drops of hot ethanol.[8]
IsopropanolOften a good single solvent for compounds of this type.[11]
AcetonitrileCan be effective for recrystallizing quinazolinone derivatives.[11]
Ethyl Acetate/HexaneA common solvent pair. Dissolve in hot ethyl acetate and add hexane until the solution becomes cloudy.
Problem 3: Poor Separation During Column Chromatography

Symptom A: Product co-elutes with an impurity (streaky or overlapping spots on TLC).

Causality: The polarity of the mobile phase is not optimized for the separation. The quinazolinone nitrogen can interact strongly with silica gel, leading to tailing.

Troubleshooting Workflow:

Caption: Troubleshooting poor chromatographic separation.

Troubleshooting Protocol:

  • Optimize the Mobile Phase: The key to good separation is selecting the right solvent system. Use Thin-Layer Chromatography (TLC) to test various solvent mixtures.[12]

    • Start with a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate).[13][14] A common starting point is 7:3 or 1:1 Hexane:EtOAc.

    • Goal: Aim for an Rf (retention factor) of ~0.3 for your target compound.

    • If streaking occurs, it often indicates strong interaction with the acidic silica. Adding a small amount (~0.5-1%) of acetic acid (if your compound is stable to acid) or triethylamine (if your compound is basic) to the mobile phase can improve peak shape.

  • Consider an Alternative Stationary Phase: If separation on silica gel is intractable, consider other options.

    • Neutral Alumina: Can be effective for compounds that are sensitive to the acidic nature of silica.

    • Reversed-Phase (C18) Silica: Separation occurs based on hydrophobicity. Elute with a polar mobile phase like Methanol/Water or Acetonitrile/Water. This is often an excellent alternative for polar heterocyclic compounds.

Data Table: Suggested Mobile Phases for Column Chromatography (Silica Gel)

Eluent SystemRatio (v/v)Target Compound Polarity
Hexane / Ethyl Acetate9:1 to 1:1Low to Medium
Dichloromethane / Methanol99:1 to 95:5Medium to High
Ethyl Acetate / Methanol98:2 to 90:10High

Frequently Asked Questions (FAQs)

Q1: My purified compound appears as a white solid but has a broad melting point. What does this indicate? A1: A broad melting point range is a classic indicator of an impure substance. The impurities disrupt the crystal lattice, causing the solid to melt over a range of temperatures. It suggests that co-eluting impurities or residual solvent may still be present. Further purification (e.g., another recrystallization or chromatography with a different solvent system) is recommended.[8]

Q2: I have very poor solubility in everything except DMSO. How can I purify my compound? A2: This is a common challenge with heterocyclic compounds.[3][15]

  • For Chromatography: You can dissolve the crude product in a minimal amount of DMSO and adsorb it onto a small amount of silica gel. After evaporating the DMSO under high vacuum (with gentle heating), the resulting dry powder can be loaded onto the top of your column. This technique is known as "dry loading."

  • For Recrystallization: You can try dissolving the compound in hot DMF or DMSO and then adding an anti-solvent (like water or diethyl ether) dropwise until precipitation begins. Allow the mixture to cool slowly to promote crystal formation rather than amorphous precipitation.

Q3: How can I confirm the identity and purity of my final product? A3: A combination of analytical techniques is essential for full characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for the presence of impurities.

  • LC-MS or GC-MS: To determine the mass of the compound and assess its purity (ideally >95% by peak area).

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • FTIR: To confirm the presence of key functional groups (e.g., C=O of the quinazolinone and ester, N-H).

Q4: Can preparative HPLC be used for final purification? A4: Absolutely. Preparative HPLC (often reversed-phase) is an excellent method for obtaining high-purity material, especially when impurities are structurally very similar to the product.[4] It is often used as a final polishing step after initial purification by flash chromatography or recrystallization.

Standard Operating Procedure: Flash Column Chromatography

This protocol assumes silica gel as the stationary phase.

Caption: Workflow for Flash Column Chromatography.

Step-by-Step Methodology:

  • Preparation: Select an appropriate eluent system based on TLC analysis (aim for Rf ≈ 0.3).[12] Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[12]

  • Sample Loading: Dissolve your crude compound in a minimal amount of a strong solvent (like dichloromethane) or the eluent itself. Pipette this solution carefully onto the top of the silica bed.

  • Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Spot each fraction (or every few fractions) onto a TLC plate. Develop the plate to identify which fractions contain your pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate.

References

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • Patel, M. B., & Patel, S. K. (2021). Chemistry and activity of quinazoline moiety: A systematic review study. GSC Biological and Pharmaceutical Sciences, 15(3), 133-145.
  • BenchChem. (2025). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • MDPI. (2023, August 14). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives.
  • IntechOpen. (2020, January 22). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties.
  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological.
  • PMC. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
  • ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • PMC. (n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment.
  • (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
  • BenchChem. (2025). troubleshooting guide for the synthesis of quinazoline derivatives.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • (n.d.). Recrystallization-1.doc.pdf.
  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual.
  • ResearchGate. (n.d.). (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones.

Sources

Troubleshooting

"microwave-assisted synthesis to improve quinazoline yield"

Title: Technical Support Center: Microwave-Assisted Quinazoline Synthesis Subtitle: Troubleshooting & Yield Optimization Guide Overview Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MA...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Microwave-Assisted Quinazoline Synthesis Subtitle: Troubleshooting & Yield Optimization Guide

Overview Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS). As a Senior Application Scientist, I have compiled this guide to help researchers and drug development professionals transition from conventional thermal heating to microwave irradiation (MWI) for the synthesis of quinazoline and quinazolinone scaffolds. While MWI can reduce reaction times from hours to minutes and significantly increase yields[1], achieving these results requires a deep understanding of microwave thermodynamics, solvent coupling, and reaction kinetics.

Part 1: Core Workflow & Validated Methodology

Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines

Causality & Design: Conventional synthesis of 4-aminoquinazolines involves refluxing 4-chloroquinazoline and an aniline derivative in 2-propanol for over 12 hours, often resulting in low yields due to thermal degradation and side reactions[2]. MWI directly couples with the polar 2-propanol solvent, causing rapid, uniform volumetric heating. This circumvents the wall-effects of oil baths, driving the nucleophilic aromatic substitution to completion in just 20 minutes[2].

Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave-transparent quartz or borosilicate glass vial, combine 4-chloroquinazoline (1.0 mmol) and the appropriate aryl heterocyclic amine (1.2 mmol)[2].

  • Solvent Addition: Add 3.0 mL of 2-propanol.

    • Self-Validating Check: Ensure the total liquid volume does not exceed 50% of the vial's total capacity. This provides adequate headspace for solvent expansion and prevents overpressurization during heating.

  • Sealing and Purging: Seal the vial with a Teflon-lined septum cap. Purge with nitrogen for 2 minutes if the amine is oxidation-sensitive.

  • Microwave Parameters: Place the vial in a monomode microwave reactor. Set the power to 60 W and the target temperature to 80 °C[2].

  • Irradiation: Irradiate for 20 minutes with active magnetic stirring (600 rpm).

    • Mechanistic Note: Active stirring is critical. It prevents localized superheating (hot spots) and ensures uniform energy distribution throughout the reaction mixture.

  • Cooling and Workup: Allow the reactor to rapidly cool the vial to room temperature using compressed air. The product typically precipitates upon cooling.

  • Purification: Filter the precipitate, wash with cold 2-propanol, and recrystallize from ethanol to afford the pure 4-aminoquinazoline derivative in >95% yield[2].

Part 2: Quantitative Data & Parameter Optimization

Optimizing microwave power and temperature is critical. The table below summarizes empirical data demonstrating how fine-tuning these parameters affects the isolated yield of 4-aminoquinazoline derivatives. Note that exceeding optimal power (e.g., 100 W) yields diminishing returns and can risk product degradation[2].

Table 1: Effect of Microwave Power and Temperature on Quinazoline Yield [2]

Microwave Power (W)Temperature (°C)Reaction Time (min)Isolated Yield (%)
40802075.9
60302079.9
60502084.0
60702090.0
60 80 20 96.5
80802098.8
100802097.0

Part 3: Experimental Workflow Visualization

MW_Synthesis_Workflow Start Substrate Preparation (e.g., 2-aminobenzamide + aldehyde) Solvent Solvent / Catalyst Selection (e.g., Pinane, Cu-catalyst, or Solvent-free) Start->Solvent MW_Setup Microwave Parameter Setup (Power, Temp, Ramp Time, Pressure) Solvent->MW_Setup Irradiation Microwave Irradiation (e.g., 60-100W, 80-130°C, 10-20 min) MW_Setup->Irradiation Monitoring In-situ Monitoring (IR sensor / Fiber optic) Irradiation->Monitoring Monitoring->Irradiation Temp/Pressure Feedback Workup Workup & Purification (Precipitation / Recrystallization) Monitoring->Workup Reaction Complete Yield Yield Analysis (Target: >90% Quinazoline) Workup->Yield

Workflow for optimizing microwave-assisted quinazoline synthesis parameters.

Part 4: Troubleshooting Guide & FAQs

Q1: I am experiencing low quinazoline yields and recovering mostly unreacted starting materials, despite using high microwave power (e.g., >100W). What is going wrong? A: High power does not equate to high reaction temperature if the solvent does not efficiently absorb microwave energy. The ability of a solvent to convert microwave energy into heat is dictated by its loss tangent (tan δ). If you are using a non-polar solvent like toluene (tan δ = 0.040), the microwave energy will not efficiently heat the reaction mixture. Solution: Switch to a solvent with a higher loss tangent, such as 2-propanol (tan δ = 0.799)[2]. Alternatively, if your reaction requires a non-polar solvent, use a "doped" system by adding a strongly absorbing catalyst like ZnCl2, which acts as a microwave promoter to improve yields[1].

Q2: My reaction yields a black, tarry mixture instead of the desired quinazolin-4(3H)-one. How do I prevent product degradation? A: Charring is a classic symptom of localized superheating (hot spots) or thermal runaway. This often occurs in solvent-free conditions or when using solid supports (like silica gel) without adequate mixing[3]. Microwave energy can couple strongly with polar intermediates, causing their localized temperature to spike hundreds of degrees above the bulk measured temperature. Solution:

  • Enable active cooling: Use simultaneous cooling (e.g., compressed air cooling while irradiating) to maintain a high power input for activation energy while keeping the bulk temperature low enough to prevent decomposition.

  • Improve agitation: Ensure robust magnetic stirring. In solvent-free reactions on silica gel, ensure the mixture is finely ground and homogenous before irradiation[3].

Q3: The reaction stops at the uncyclized intermediate (e.g., diamide or benzoxazinone) and fails to form the final quinazoline ring. How can I drive the cyclization? A: The cyclization step (e.g., in the Niementowski or Biginelli-type reactions) often requires the elimination of water[1][4]. In a sealed microwave vial, water cannot escape, shifting the equilibrium backward and stalling the reaction. Solution:

  • Use a specialized solvent: Recent green chemistry protocols utilize bio-sourced solvents like pinane, which specifically favors the second step of cyclization to give direct access to quinazolinones from 2-aminobenzamides[5].

  • Catalyst intervention: For oxidative cyclizations, ensure an appropriate catalyst is present. For example, using a commercial copper catalyst (CuI or Cu(OH)X/OMS-2) under an O2 atmosphere at 130 °C for 2 hours has been shown to drive the reaction to >90% yield[6].

Q4: Can I easily scale up my 1 mmol microwave optimization reaction to a 50 mmol batch? A: Direct linear scale-up in microwave synthesis is notoriously difficult due to the limited penetration depth of microwave radiation (typically a few centimeters at 2.45 GHz). In a larger vessel, the outer layer absorbs all the energy, leaving the core unheated, which ruins the yield and reproducibility. Solution: Do not simply use a larger vial. Instead, use a continuous-flow microwave reactor or employ a stop-flow batch system. If restricted to batch monomode reactors, run multiple parallel small-scale reactions rather than one large vessel.

References

  • "Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds", Journal of Chemical and Pharmaceutical Research,
  • "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview", Frontiers in Chemistry,
  • "Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions", N
  • "Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives", N
  • "SYNTHESIS OF QUINAZOLINE DERIVATIVES BY USING BIGINELLI TYPE REACTION UNDER MICROWAVE IRRADIATION", Bangladesh University of Engineering and Technology (BUET),
  • "Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane", N

Sources

Reference Data & Comparative Studies

Validation

"characterization of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate by mass spectrometry"

Publish Comparison Guide: Mass Spectrometry Platforms for the Characterization of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate Executive Summary & Scientific Context Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Mass Spectrometry Platforms for the Characterization of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate

Executive Summary & Scientific Context

Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate is a critical structural intermediate in the development of bioactive alkaloids, PARP inhibitors, and targeted chemotherapies. Quinazolinones are widely recognized for their immense biological importance, making their rigorous analytical characterization a regulatory and scientific necessity[1].

During drug development, confirming the exact structure of this compound is challenging due to the potential for isobaric impurities generated during synthesis. This guide objectively compares three dominant mass spectrometry (MS) platforms—Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-QTOF), LC-ESI Triple Quadrupole (LC-ESI-QqQ), and Gas Chromatography-Electron Impact MS (GC-EI-MS)—to determine the optimal strategy for characterizing this specific quinazolinone derivative.

Platform Comparison: Selecting the Optimal Ionization and Analyzer

As an Application Scientist, I emphasize that the choice of an MS platform must be dictated by the chemical nature of the analyte. Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (Chemical Formula: C₁₀H₈N₂O₃, Exact Mass: 204.0535 Da) contains a highly stable aromatic quinazolinone core paired with a labile methyl ester group.

  • LC-ESI-QTOF-MS (The Gold Standard for Structural Elucidation): Soft ionization (ESI) preserves the protonated molecule [M+H]+ , while the high-resolution TOF analyzer provides sub-ppm mass accuracy. Under soft ionization, quinazolinone derivatives reliably exhibit characteristic fragmentations, allowing researchers to map the exact loss of functional groups[2].

  • LC-ESI-QqQ-MS (The Workhorse for Quantitation): Excellent for targeted Multiple Reaction Monitoring (MRM) workflows but lacks the high-resolution exact mass capabilities required for unknown impurity profiling or definitive structural proof.

  • GC-EI-MS (The Legacy Approach): Electron impact (70 eV) is a hard ionization technique. While useful for spectral library matching, the molecular ion [M]∙+ is often of low intensity because the molecule rapidly fragments. Historically, under electron impact, quinazolines fragment aggressively by the consecutive loss of hydrogen cyanide (HCN) molecules, which can obscure the presence of the ester functional group[3][4].

Table 1: Objective Performance Comparison for Quinazolinone Characterization

Performance MetricLC-ESI-QTOF-MSLC-ESI-QqQ-MSGC-EI-MS
Ionization Type Soft (ESI+)Soft (ESI+)Hard (EI, 70 eV)
Precursor Ion Intensity High ( [M+H]+ )High ( [M+H]+ )Low to Moderate ( [M]∙+ )
Mass Accuracy < 2 ppmNominal (~0.1 Da)Nominal (~0.1 Da)
Primary Utility Structural ElucidationHigh-Sensitivity QuantitationVolatile Impurity Screening
Structural Confidence ExceptionalModerateModerate (Library Dependent)

Mechanistic Fragmentation Pathway (The "Why")

Understanding the causality behind fragmentation is critical for assay validation. In ESI-MS/MS via Collision-Induced Dissociation (CID), protonation occurs preferentially at the N3 position of the quinazolinone ring.

For Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate, the primary CID fragmentation pathway involves:

  • Ester Cleavage: The initial loss of methanol (CH₃OH, 32 Da) from the 5-carboxylate group. This is driven by the thermodynamic stabilization of the resulting acylium ion, a common pathway for ester-substituted quinazolinones[5].

  • Ring Contraction/Cleavage: The subsequent loss of carbon monoxide (CO, 28 Da) from the 4-oxo position.

  • Core Fragmentation: The loss of hydrogen cyanide (HCN, 27 Da) from the pyrimidine ring, which is a hallmark of quinazoline core fragmentation[4].

G M [M+H]+ m/z 205.06 F1 [M+H - CH3OH]+ m/z 173.03 M->F1 - 32 Da (Methanol) F2 [M+H - CH3OH - CO]+ m/z 145.04 F1->F2 - 28 Da (CO) F3 [M+H - CH3OH - CO - HCN]+ m/z 118.03 F2->F3 - 27 Da (HCN)

CID Fragmentation pathway of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and trustworthiness, the following LC-ESI-QTOF-MS protocol is designed with internal validation checkpoints.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an abundant proton source, significantly enhancing ionization efficiency for the [M+H]+ species in positive ESI mode.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Causality: The rapid UHPLC gradient ensures a sharp peak shape, minimizing longitudinal diffusion and maximizing the signal-to-noise ratio entering the MS source.

Step 3: QTOF Mass Spectrometry Settings & Validation

  • Action: Set the ESI source to Positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Validation Checkpoint: Perform a continuous lock-mass calibration (e.g., Leucine Enkephalin, m/z 556.2771) during the run. The mass error for the precursor ion must remain < 2 ppm to validate the instrument's calibration state.

  • Action: Isolate m/z 205.06 in Q1 and apply a collision energy (CE) ramp of 15-35 eV using Argon as the collision gas to generate the MS/MS spectra.

Workflow A Sample Prep (0.1% FA) B UHPLC Separation A->B C ESI(+) Ionization B->C D Q1 Isolation (m/z 205.06) C->D E CID Cell (15-35 eV) D->E F TOF Mass Analyzer E->F

Self-validating LC-MS/MS analytical workflow for structural elucidation.

Data Presentation: High-Resolution Fragment Analysis

The experimental data obtained from the QTOF platform provides unambiguous structural confirmation. The table below summarizes the exact mass measurements and structural assignments, demonstrating the platform's superiority over nominal mass instruments.

Table 2: High-Resolution MS/MS Fragment Ions for Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate

Fragment IonFormulaTheoretical m/zExperimental m/zMass Error (ppm)Structural Assignment
Precursor [C10​H9​N2​O3​]+ 205.0608205.0610+0.9Protonated Molecule [M+H]+
Product 1 [C9​H5​N2​O2​]+ 173.0346173.0348+1.1 [M+H−CH3​OH]+
Product 2 [C8​H5​N2​O]+ 145.0396145.0395-0.7 [M+H−CH3​OH−CO]+
Product 3 [C7​H4​NO]+ 118.0287118.0289+1.7 [M+H−CH3​OH−CO−HCN]+

Conclusion

For the rigorous characterization of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate, LC-ESI-QTOF-MS is the definitively superior alternative compared to GC-EI-MS and LC-QqQ-MS. The soft ionization preserves the molecular ion, while the high-resolution TOF analyzer provides the sub-ppm mass accuracy required to confidently map the sequential loss of methanol, carbon monoxide, and hydrogen cyanide. Implementing this methodology ensures scientific integrity, eliminates false positives from isobaric interferences, and meets the stringent analytical standards required in modern drug development.

References

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate.
  • Product Class 13: Quinazolines. Thieme-Connect.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC.
  • Quinazolines. Part X. The fragmentation of quinazolines under electron impact. RSC.
  • 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides. ResearchGate.

Sources

Comparative

"biological activity of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate derivatives"

Comparative Biological Activity Guide: Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate Derivatives in Targeted Therapeutics Executive Summary & Mechanistic Rationale The quinazoline scaffold is a privileged structure i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity Guide: Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate Derivatives in Targeted Therapeutics

Executive Summary & Mechanistic Rationale

The quinazoline scaffold is a privileged structure in medicinal chemistry, historically dominated by 4-anilinoquinazolines (e.g., Erlotinib, Gefitinib) for oncology applications. However, Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate and its derivatives have emerged as highly versatile alternatives, offering distinct biological activities through unique spatial geometries and electronic environments[1].

The Causality of the 5-Carboxylate Vector: Traditional tyrosine kinase inhibitors (TKIs) rely on the 4-position for hinge-region binding. In contrast, the 4-oxo-3,4-dihydroquinazoline-5-carboxylate core utilizes the 4-oxo group as a primary hydrogen bond acceptor, while the 5-carboxylate ester serves as a highly reactive synthetic handle[1]. By reacting this methyl ester with hydrazine hydrate, researchers can synthesize quinazoline-5-carbohydrazides, which are subsequently cyclized into bulky, electron-rich heterocycles such as 1,2,4-triazoles, 1,3,4-oxadiazoles, or thiadiazines[2].

These 5-position appendages project deeply into the solvent-exposed regions of the Epidermal Growth Factor Receptor (EGFR) ATP-binding pocket. This multi-pharmacophore approach not only enhances binding affinity but also provides a mechanism to overcome acquired resistance commonly seen with first-generation TKIs, while simultaneously exhibiting potent broad-spectrum antimicrobial properties[2][3].

Pathway Visualization: EGFR Inhibition Mechanism

To understand the comparative advantage of these derivatives, it is critical to visualize their intervention point within the EGFR signaling cascade.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Binds ATP ATP Binding Receptor->ATP Requires Inhibitor Quinazoline-5-carboxylate Derivative Inhibitor->ATP Competes (ATP-Pocket) Activation Receptor Autophosphorylation Inhibitor->Activation Blocks ATP->Activation Enables Downstream Downstream Signaling (PI3K/AKT, MAPK) Activation->Downstream Triggers Apoptosis Apoptosis / Cell Death Activation->Apoptosis Inhibition Leads To Proliferation Cancer Cell Proliferation Downstream->Proliferation Promotes

Figure 1: Mechanism of EGFR pathway inhibition by quinazoline-5-carboxylate derivatives.

Comparative Performance Data

A. Anticancer Efficacy (EGFR Tyrosine Kinase Inhibition)

When the methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate is derivatized into triazolo-thiadiazine hybrids, the resulting compounds demonstrate superior cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) and enhanced EGFR inhibition compared to the clinical standard, Erlotinib.

Table 1: In Vitro EGFR Inhibition and Cytotoxicity

Compound / Derivative Structural Modification (at 5-position) EGFR IC₅₀ (µM) MDA-MB-231 Cytotoxicity IC₅₀ (µM)
Derivative 6i 3,5-dichlorophenyl thiadiazine hybrid 0.37 ± 0.03 3.54 ± 0.53
Derivative 6k 3,5-difluorophenyl thiadiazine hybrid 0.51 ± 0.04 5.38 ± 0.31
Derivative 4a 1,2,3-triazole hybrid 0.34 ± 0.03 2.62 ± 0.65

| Erlotinib (Standard) | N/A (4-anilinoquinazoline core) | 0.42 ± 0.01 | > 10.00 |

Data synthesized from comparative in vitro kinase assays[2].

B. Antimicrobial Efficacy

Beyond oncology, the 4-oxo-3,4-dihydroquinazoline core exhibits significant antimicrobial activity. The planar ring structure facilitates DNA intercalation, while metal-ion complexation (e.g., with Cu or Zn) at the 4-oxo and 5-carboxylate sites drastically reduces the Minimum Inhibitory Concentration (MIC) against resistant bacterial strains[3].

Table 2: Antimicrobial Activity (Zone of Inhibition / MIC Trends)

Agent Target Pathogen Relative Efficacy vs. Standard Mechanism of Action
5-Carboxylate Ligand E. coli / S. aureus Moderate Cell wall permeation

| Zn-Complexed Derivative | E. coli / S. aureus | High (Comparable to Ciprofloxacin) | DNA Gyrase inhibition / Intercalation |

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these derivatives, the following self-validating protocols must be employed. Each workflow is designed with internal controls to eliminate false positives caused by assay interference.

Protocol 1: In Vitro EGFR Kinase Inhibition (ADP-Glo™ Assay)

Causality: The ADP-Glo assay is selected over traditional radiometric assays because it directly quantifies kinase activity by measuring the ADP produced during ATP-dependent phosphorylation. This prevents interference from auto-fluorescent compounds (a common trait of quinazoline derivatives).

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute recombinant human EGFR (wild-type) and Poly(Glu,Tyr) substrate to optimal working concentrations.

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the quinazoline-5-carboxylate derivatives and Erlotinib (positive control) in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Kinase Reaction: In a 384-well white microplate, combine 2 µL of enzyme, 1 µL of inhibitor, and 2 µL of ATP/substrate mix.

    • Self-Validation Step: Include "Vehicle Controls" (DMSO only, for maximum activity) and "No-Enzyme Controls" (buffer only, for baseline background).

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP (incubate 40 mins). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 mins).

  • Data Analysis: Read luminescence. Calculate the Z'-factor using the Vehicle and No-Enzyme controls. A Z'-factor > 0.5 validates the structural integrity of the assay. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Antimicrobial Broth Microdilution Assay (MIC)

Causality: The broth microdilution method is utilized rather than disk diffusion because it provides a precise, quantitative Minimum Inhibitory Concentration (MIC), which is essential for establishing structure-activity relationships (SAR) for the 5-carboxylate derivatives[3].

  • Inoculum Preparation: Cultivate E. coli and S. aureus on agar plates. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton (MH) broth.

  • Serial Dilution: In a 96-well clear microtiter plate, dispense 50 µL of MH broth into all wells. Add 50 µL of the quinazoline derivative (pre-dissolved in DMSO/broth) to the first column and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the bacterial suspension to each well.

    • Self-Validation Step: Dedicate two columns for controls. Column 11: Growth Control (Broth + Bacteria + 1% DMSO, no drug) to ensure bacterial viability. Column 12: Sterility Control (Broth + 1% DMSO only) to verify aseptic conditions.

  • Incubation & Readout: Incubate the plate at 37°C for 18-24 hours. Add 10 µL of Resazurin dye (0.015%) to each well and incubate for 2 hours. A color shift from blue to pink indicates bacterial metabolism. The MIC is recorded as the lowest concentration of the derivative that prevents the color change (remains blue).

References

  • "Buy Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate (EVT-12004661): Process and Data." EvitaChem.
  • "New quinazoline-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as inhibitors of EGFR: synthesis, anti-breast cancer evaluation and in silico studies." PMC - National Institutes of Health.
  • "Synthesis of Quinazoline‐1,3,4‐Oxadiazole Linked 1,2,3‐Triazole Hybrids as Potent EGFR Targeting Antilung Cancer Agents: In Vitro, In Silico, and DFT Studies." ChemistrySelect - Wiley Online Library.
  • "Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes." Oriental Journal of Chemistry.

Sources

Validation

In Vitro Performance Comparison Guide: Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate Derivatives vs. Standard EGFR Inhibitors

As drug development pivots toward multi-targeted pharmacophore hybridization, Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate has emerged as a critical synthetic scaffold. Its structural resemblance to the adenine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward multi-targeted pharmacophore hybridization, Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate has emerged as a critical synthetic scaffold. Its structural resemblance to the adenine ring of ATP makes it an ideal precursor for designing competitive kinase inhibitors.

This guide provides a comprehensive technical comparison of novel quinazoline-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives (synthesized from the methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate core) against the clinical standard Erlotinib . We will dissect the in vitro performance data, explore the causality behind the experimental models, and outline self-validating protocols for rigorous reproducibility.

Mechanistic Rationale: Targeting the EGFR Kinase Domain

The Epidermal Growth Factor Receptor (EGFR) is frequently overexpressed or mutated in aggressive malignancies, particularly Triple-Negative Breast Cancer (TNBC). Activation of EGFR triggers downstream PI3K/AKT and MAPK signaling cascades, driving unchecked cellular proliferation.

Derivatives of methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate are engineered to exploit the ATP-binding cleft of the EGFR intracellular kinase domain[1]. By introducing highly electronegative and lipophilic moieties (such as 3,5-dichlorophenyl or 4-trifluoromethylphenyl groups), these hybrid molecules achieve superior hydrogen bonding and hydrophobic interactions within the target pocket compared to first-generation inhibitors[1].

G EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates ATP ATP Binding EGFR->ATP Requires Downstream PI3K/AKT & MAPK Pathways ATP->Downstream Phosphorylation Quinazoline Quinazoline Derivatives (e.g., Cmpd 6i) Quinazoline->ATP Competitive Inhibition Erlotinib Erlotinib (Standard) Erlotinib->ATP Competitive Inhibition Proliferation Tumor Proliferation & Survival Downstream->Proliferation Drives

Competitive inhibition of the EGFR ATP-binding pocket by quinazoline derivatives.

Comparative In Vitro Performance Data

To objectively evaluate efficacy, recent studies tested these derivatives against isolated EGFR and two distinct TNBC cell lines: MDA-MB-231 and MDA-MB-468 [2].

Causality of Cell Line Selection: MDA-MB-468 is characterized by massive EGFR amplification, making it highly sensitive to direct EGFR antagonism. Conversely, MDA-MB-231 harbors downstream KRAS/BRAF mutations, often rendering it intrinsically resistant to upstream EGFR blockade. A compound that demonstrates cytotoxicity across both lines indicates highly potent, potentially multi-modal target engagement.

As shown in the data below, Compound 6i (featuring a 3,5-dichlorophenyl substitution) outperformed the clinical standard Erlotinib in direct enzyme inhibition and showed remarkable cellular cytotoxicity[2],[1].

Table 1: IC₅₀ Values of Quinazoline Derivatives vs. Erlotinib
Compound / DrugSubstitution GroupEGFR Kinase IC₅₀ (μM)MDA-MB-231 IC₅₀ (μM)MDA-MB-468 IC₅₀ (μM)
Compound 6i 3,5-dichlorophenyl0.37 ± 0.03 3.54 ± 0.53 5.19 ± 0.38
Compound 6k 3,5-difluorophenyl0.51 ± 0.045.38 ± 0.317.87 ± 0.27
Compound 6l 4-trifluoromethylphenylNot Assessed6.37 ± 0.148.80 ± 0.27
Erlotinib Clinical Standard0.42 ± 0.01> 6.00 (Inferior to 6i)> 6.00 (Inferior to 6i)

Data synthesized from in vitro assays evaluating quinazoline-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines[1].

Validated Experimental Methodologies

A robust drug screening pipeline requires self-validating assay systems. Cell viability assays must be paired with cell-free target engagement assays to prove that the observed cytotoxicity is mechanism-specific (on-target) rather than a result of generalized chemical toxicity.

Workflow Synthesis Scaffold Synthesis Methyl 4-oxo-3,4-dihydroquinazoline -5-carboxylate Treatment Compound Treatment (Serial Dilutions) Synthesis->Treatment CellCulture Cell Culture (MDA-MB-231, MDA-MB-468) CellCulture->Treatment MTT MTT Assay (Phenotypic Viability) Treatment->MTT Kinase EGFR Kinase Assay (Target Engagement) Treatment->Kinase Analysis IC50 Calculation & Comparative Analysis MTT->Analysis Kinase->Analysis

Step-by-step in vitro screening workflow for quinazoline-based EGFR inhibitors.

Protocol A: Phenotypic Viability via MTT Assay

Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity in the mitochondria. Because only living cells can reduce the yellow tetrazolium salt into insoluble purple formazan, the resulting colorimetric absorbance is directly proportional to the viable cell count.

Step-by-Step Workflow:

  • Seeding: Seed MDA-MB-231 and MDA-MB-468 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment & Internal Validation: Treat cells with serial dilutions of the synthesized quinazoline derivatives (0.1 μM to 100 μM).

    • Self-Validation Step: Include three control groups: (A) Vehicle control (0.1% DMSO) to rule out solvent toxicity, (B) Positive control (Erlotinib) to benchmark efficacy, and (C) Cell-free blank wells to subtract background absorbance.

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 μL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Target Engagement via Cell-Free EGFR Kinase Assay

Causality: To confirm that the cell death observed in Protocol A is due to EGFR inhibition, a cell-free assay isolates the recombinant EGFR kinase domain. By measuring the amount of unconsumed ATP (or phosphorylated substrate) after treatment, we can directly quantify the compound's binding affinity to the target pocket.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human EGFR kinase domain in a kinase reaction buffer (containing HEPES, MgCl₂, and DTT).

  • Compound Incubation: Add serial dilutions of the quinazoline compounds (e.g., Compound 6i) and Erlotinib to the enzyme mixture. Incubate for 15 minutes at room temperature to allow competitive binding at the ATP pocket.

  • Reaction Initiation: Add a master mix containing ATP (at the Km​ concentration for EGFR) and a poly(Glu,Tyr) peptide substrate. Incubate for 45 minutes at 30°C.

  • Detection: Add an ATP-monitoring luminescence reagent (e.g., Kinase-Glo®). The luciferase-based reagent generates a luminescent signal proportional to the remaining ATP.

    • Logic: High luminescence = High ATP remaining = Strong kinase inhibition.

  • Analysis: Plot the luminescent signal against the log of the compound concentration to derive the precise IC₅₀ value.

Broader Pharmacological Applications

Beyond oncology, the methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate scaffold exhibits remarkable versatility. When condensed with substituted benzothiazoles, it yields N-(benzo[d]thiazol-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline-5-carboxamide derivatives[3].

In vitro testing of these specific variants has demonstrated potent antibacterial activity against S. aureus, E. coli, and P. aeruginosa (comparable to Ciprofloxacin) and high antioxidant capacity via DPPH radical scavenging (comparable to Ascorbic Acid)[3]. This underscores the value of the 4-oxo-quinazoline core as a privileged structure in modern medicinal chemistry.

References

  • New quinazoline-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as inhibitors of EGFR: synthesis, anti-breast cancer evaluation and in silico studies Source: RSC Medicinal Chemistry / National Institutes of Health (PMC) URL:[Link]

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Based[1,2,4]Triazolo[4,3-c]quinazoline Derivatives Source: Asian Journal of Chemistry URL:[Link]

Sources

Comparative

Comparative Efficacy of Quinazoline-Based EGFR Inhibitors: Mechanistic Insights and Experimental Validation

As a Senior Application Scientist, evaluating the efficacy of targeted therapeutics requires moving beyond basic IC50 numbers to understand the biochemical interactions driving those metrics. The epidermal growth factor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the efficacy of targeted therapeutics requires moving beyond basic IC50 numbers to understand the biochemical interactions driving those metrics. The epidermal growth factor receptor (EGFR) is a critical therapeutic target in oncology, particularly for non-small-cell lung cancer (NSCLC). The quinazoline core has proven to be an exceptionally favorable scaffold for developing small-molecule tyrosine kinase inhibitors (TKIs) due to its high binding affinity for the EGFR active site[1].

However, the emergence of resistance mutations necessitates a rigorous comparison of different quinazoline generations. This guide objectively compares the biochemical efficacy, binding mechanisms, and experimental validation protocols for first- and second-generation quinazoline inhibitors, providing researchers with actionable, field-proven insights.

Mechanistic Divergence: Reversible vs. Irreversible Inhibition

The fundamental difference in efficacy between quinazoline generations lies in their molecular interaction with the EGFR ATP-binding pocket.

First-Generation (Reversible): Inhibitors such as Gefitinib and Erlotinib function as reversible, ATP-competitive inhibitors. They exhibit profound efficacy against common sensitizing mutations (e.g., L858R and Exon 19 deletions) by occupying the catalytic cleft. However, they are highly susceptible to the T790M "gatekeeper" mutation. This substitution introduces a bulky methionine residue that sterically hinders drug binding and simultaneously restores the receptor's affinity for ATP, rendering the reversible inhibitors ineffective[1].

Second-Generation (Irreversible): To overcome this resistance, second-generation inhibitors like Afatinib and Dacomitinib were engineered. These molecules retain the core 4-anilinoquinazoline scaffold but incorporate a Michael acceptor (a crotonamide side chain). This structural modification allows them to form a permanent covalent bond with the Cys797 residue in the ATP-binding pocket. This irreversible binding mechanism significantly enhances potency against both wild-type and certain mutant EGFR variants, bypassing the competitive advantage of ATP[2].

EGFR_Pathway cluster_inhibitors Quinazoline Inhibitors EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) EGFR->Downstream Phosphorylation ATP ATP Binding ATP->EGFR Activates Gen1 1st Gen (Reversible) Gefitinib, Erlotinib Gen1->EGFR Competes with ATP Gen2 2nd Gen (Irreversible) Afatinib, Dacomitinib Gen2->EGFR Covalent Bond (Cys797) Proliferation Tumor Proliferation & Survival Downstream->Proliferation

Fig 1: EGFR signaling pathway and the mechanistic intervention of quinazoline inhibitors.

Quantitative Efficacy: IC50 Profiling

The binding mechanism directly translates to biochemical efficacy. As summarized in Table 1, the covalent nature of Afatinib drives its IC50 down to the sub-nanomolar range for sensitizing mutations[2]. However, its higher affinity for wild-type EGFR correlates with increased clinical toxicities (e.g., skin rash and diarrhea) compared to first-generation counterparts.

Table 1: In Vitro IC50 Comparison of Quinazoline Inhibitors
InhibitorGenerationBinding MechanismWT EGFR IC50L858R IC50Key Feature / Limitation
Gefitinib 1stReversible (ATP-competitive)~38.9 nM[1]~3.2 nM[1]High efficacy in sensitizing mutations; vulnerable to T790M.
Erlotinib 1stReversible (ATP-competitive)~11.6 nM[1]~5.0 nMStandard first-line for L858R/Del19; resistance inevitable.
Afatinib 2ndIrreversible (Covalent at Cys797)~31.0 nM[2]~0.2 nM[2]Overcomes some resistance; higher WT toxicity limits dosing.

Experimental Validation: Establishing a Self-Validating Kinase Assay System

To objectively compare the IC50 of these quinazoline inhibitors, researchers rely on highly sensitive biochemical assays. The ADP-Glo™ Kinase Assay is the gold standard for this purpose. Unlike traditional radiometric assays, ADP-Glo is a luminescent assay that measures the ADP formed during the kinase reaction, making it universally applicable regardless of the peptide substrate used[3].

Causality and Assay Design

A robust protocol must be a self-validating system. By sequentially depleting unreacted ATP and then converting the generated ADP back into ATP for luciferase detection, the assay ensures that the luminescent signal is strictly and exclusively proportional to kinase activity. Including a "No Enzyme" blank and a "Vehicle (DMSO)" control validates the signal-to-noise ratio and rules out auto-luminescence artifacts[4].

ADPGlo_Workflow Kinase 1. Kinase Reaction EGFR + ATP + Substrate Produces ADP Depletion 2. ATP Depletion Add ADP-Glo Reagent Removes unreacted ATP Kinase->Depletion Detection 3. Detection Convert ADP to ATP Luciferase produces Light Depletion->Detection Analysis 4. Data Analysis Luminescence ∝ Kinase Activity Calculate IC50 Detection->Analysis

Fig 2: Step-by-step logical workflow of the ADP-Glo™ Kinase Assay for IC50 determination.

Step-by-Step Methodology: EGFR IC50 Determination via ADP-Glo
  • Reagent Preparation: Thaw the EGFR Enzyme System, ATP, and ADP-Glo reagents on ice. Prepare a 2X Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, and 50 µM DTT)[3].

    • Causality Insight: DTT maintains the kinase in a reduced, active state, while Mg2+ and Mn2+ are essential divalent cations that coordinate ATP binding in the catalytic cleft.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of the quinazoline inhibitors (Gefitinib, Erlotinib, Afatinib) in 1X Kinase Buffer containing 5% DMSO.

  • Kinase Reaction Setup: In a low-volume 384-well white plate, combine:

    • 1 µL of inhibitor (or 5% DMSO for vehicle control).

    • 2 µL of purified active EGFR enzyme (e.g., 4 ng per well).

    • Incubate for 15 minutes at room temperature.

    • Causality Insight: This pre-incubation allows the inhibitors—especially slow-binding covalent inhibitors like Afatinib—to equilibrate and bind with the target before ATP competition begins.

  • Reaction Initiation: Add 2 µL of the Substrate/ATP mix (Poly Glu4, Tyr1 and 250 µM ATP). Incubate at room temperature for 60 minutes[3].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes.

    • Causality Insight: This step irreversibly terminates the kinase reaction and depletes all remaining unreacted ATP. This is critical to eliminate background noise and ensure the trustworthiness of the final signal[4].

  • Signal Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Causality Insight: This reagent converts the kinase-generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light[4].

  • Data Analysis: Record luminescence using a plate reader (integration time 0.5–1 second). Normalize the data against the vehicle control and plot the log(inhibitor concentration) versus normalized luminescence to calculate the IC50 using non-linear regression.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: nih.gov URL:[Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism Source: nih.gov URL:[Link]

  • EGFR Kinase Assay Source: promega.com.cn URL:[Link]

  • EGFR Active Kinase Datasheet, Lot # M023-1: Assay Protocol Source: promega.com.cn URL:[Link]

Sources

Validation

A Comparative Guide to the Purity Validation of Synthesized Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate

Introduction: The Imperative of Purity in Drug Discovery The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Drug Discovery

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate, as a key synthetic intermediate, represents a critical building block in the development of novel therapeutics.[3][4][5] The journey from a synthesized molecule in a flask to a viable drug candidate is paved with rigorous analytical checkpoints, the most fundamental of which is the validation of its purity.

The purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of reproducible biological data and, ultimately, patient safety.[6][7] Undisclosed impurities can confound biological assays, lead to false interpretations of structure-activity relationships (SAR), and introduce unforeseen toxicity. This guide provides an in-depth, comparative analysis of the primary analytical techniques used to validate the purity of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to design robust, self-validating purity assessment systems.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying impurities in small molecule drug candidates.[7][8] Its strength lies in its ability to resolve the target compound from structurally similar impurities, starting materials, and by-products, allowing for precise quantification.

Causality of Method Design

For a polar heterocyclic compound like Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate, a Reverse-Phase HPLC (RP-HPLC) method is the logical choice. In RP-HPLC, the stationary phase (the column) is nonpolar (e.g., C18), and the mobile phase is polar. Our target compound will interact with the C18 stationary phase, and by gradually increasing the organic solvent content in the mobile phase (a gradient elution), we can control its elution time. Impurities with different polarities will elute at different times, allowing for their separation and detection.

Experimental Protocol: RP-HPLC with UV Detection
  • Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column Selection : A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is chosen for its excellent resolving power for a wide range of small molecules.

  • Mobile Phase Preparation :

    • Solvent A : 0.1% Formic Acid in Water. The acid is crucial for protonating silanol groups on the column, reducing peak tailing and ensuring sharp, symmetrical peaks. It also ensures the carboxylate and quinazolinone nitrogens are in a consistent protonation state.

    • Solvent B : 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic solvent with a low UV cutoff, making it ideal for UV detection.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength : Set to the compound's maximum absorbance (λmax), likely in the 254 nm range, with a secondary wavelength for impurity tracking.[9]

    • Injection Volume : 5 µL.

    • Gradient Elution : A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Sample Preparation : Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis : Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve & Filter Synthesized Compound Autosampler Inject Sample Sample->Autosampler MobilePhase Prepare Solvents A & B (Aqueous & Organic) Pump Gradient Elution MobilePhase->Pump Autosampler->Pump Column C18 Column Separation Pump->Column Detector UV/DAD Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Purity Calculate Purity (Area % Report) Integration->Purity

Fig 1. Experimental workflow for HPLC-based purity analysis.

Pillar 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Confirmation

While HPLC excels at separating components, it provides no definitive structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is the unparalleled technique for elucidating the precise chemical structure of a molecule.[1][10] For purity validation, it serves two purposes: confirming the identity of the main component and identifying major impurities if their structures are known or can be deduced from the spectrum.

Causality of Method Design

¹H NMR (Proton NMR) is the primary choice for initial structural confirmation. Every unique proton in the molecule will produce a signal in the spectrum. The signal's location (chemical shift), splitting pattern (multiplicity), and area (integration) provide a detailed map of the molecule's hydrogen framework. A clean ¹H NMR spectrum that matches the expected structure is strong evidence of high purity. For a more comprehensive analysis, ¹³C NMR can be used to observe the carbon backbone of the molecule.[11]

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.[10]

  • Sample Preparation : Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.[10] DMSO-d₆ is often an excellent choice for quinazolinone derivatives as it can solubilize the compound and allows for the observation of exchangeable N-H protons.

  • Data Acquisition :

    • ¹H NMR : Acquire a standard proton spectrum. The expected signals for Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate would include:

      • Aromatic protons on the quinazolinone ring (typically in the 7-8.5 ppm range).[1]

      • A singlet for the methyl ester protons (~3.9 ppm).

      • A broad singlet for the N-H proton (can be >10 ppm).

    • ¹³C NMR : Acquire a proton-decoupled carbon spectrum. This will show a single peak for each unique carbon atom, including the carbonyl and ester carbons.[12]

  • Data Analysis :

    • Structural Confirmation : Compare the observed chemical shifts, integrations, and multiplicities to the expected values for the target structure.

    • Purity Assessment : Look for small, unidentifiable peaks in the spectrum. These may correspond to residual solvents or synthesis-related impurities. Quantitative NMR (qNMR) can be employed by adding a certified internal standard to accurately determine the absolute purity (w/w %).[6]

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Analysis Prep Dissolve Compound in Deuterated Solvent (e.g., DMSO-d6) Acquire Acquire 1H & 13C Spectra in High-Field Magnet Prep->Acquire Process Process Raw Data (FID -> Spectrum) Acquire->Process Assign Assign Signals to Molecular Structure Process->Assign Confirm Confirm Structure & Identify Impurity Signals Assign->Confirm

Fig 2. Workflow for NMR-based structural and purity validation.

Pillar 3: Mass Spectrometry (MS) - Unambiguous Molecular Weight Confirmation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] Its primary role in purity validation is to provide an exact molecular weight of the synthesized compound, confirming its elemental composition. When coupled with a separation technique like HPLC (LC-MS), it becomes an incredibly potent tool for identifying unknown impurities.[8][13]

Causality of Method Design

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target compound, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This makes determining the molecular weight straightforward. High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap instruments, can measure mass with extremely high accuracy (e.g., <5 ppm), allowing for the confident determination of the compound's molecular formula.[14]

Experimental Protocol: LC-MS (ESI-TOF)
  • Instrumentation : An HPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an ESI source.

  • LC Method : The same RP-HPLC method described previously can be used. The use of formic acid in the mobile phase is highly compatible with positive-ion ESI, as it facilitates the formation of [M+H]⁺ ions.

  • MS Parameters (Positive ESI Mode) :

    • Capillary Voltage : ~3-4 kV.

    • Source Temperature : ~120-150 °C.

    • Drying Gas Flow : Set according to instrument specifications to aid desolvation.

    • Mass Range : Scan a range that comfortably includes the expected molecular weight (e.g., 100-500 m/z).

  • Data Analysis :

    • Extract the mass spectrum for the main peak in the HPLC chromatogram.

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the measured accurate mass to the theoretical mass calculated for the molecular formula of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (C₁₀H₈N₂O₃). A mass accuracy of <5 ppm provides very high confidence in the assigned formula.

    • Examine the mass spectra of any impurity peaks to gain clues about their identities (e.g., unreacted starting materials, dimers, or degradation products).

MS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometer cluster_analysis Data Analysis LC HPLC Separation (as per Protocol 1) Ionize Electrospray Ionization (ESI) LC->Ionize Analyze Mass Analysis (e.g., TOF) Ionize->Analyze Spectrum Generate Mass Spectrum Analyze->Spectrum Confirm Confirm Molecular Weight [M+H]+ Spectrum->Confirm Identify Identify Impurity Masses Spectrum->Identify

Fig 3. Workflow for LC-MS for molecular weight confirmation.

Comparative Summary of Analytical Techniques

The choice of technique depends on the specific question being asked. For robust purity validation, these methods are not alternatives but are complementary, orthogonal techniques.

FeatureHPLC-UVNMR SpectroscopyMass Spectrometry (LC-MS)
Primary Use Separation & QuantificationStructural Elucidation & ConfirmationMolecular Weight Confirmation & Impurity ID
Sensitivity High (µg/mL to ng/mL)Moderate (mg for structure)Very High (pg/mL to fg/mL)
Specificity High for separationAbsolute for structureVery high for mass
Quantitative Power Excellent (Gold Standard)Very Good (qNMR with standard)Semi-quantitative without standards
Structural Info NoneDefinitiveFormula from HRMS; Fragmentation
Throughput HighLow to ModerateHigh
Key Advantage Robust, reproducible quantificationUnambiguous structure proofConfirms elemental composition
Key Limitation No structural informationLower sensitivity than MSQuantification is challenging

A Synergistic and Self-Validating Workflow

Relying on a single analytical method provides an incomplete picture of a compound's purity. A robust, self-validating system leverages the strengths of each technique in a logical sequence. This orthogonal approach ensures that the identity, structure, and purity of the synthesized compound are validated with the highest degree of confidence.

Integrated_Workflow cluster_validation Comprehensive Purity Validation Synthesis Synthesized Compound (Crude Product) NMR Step 1: NMR Spectroscopy - Confirm Structure - Identify Major Impurities Synthesis->NMR Is the structure correct? LCMS Step 2: LC-MS Analysis - Confirm Molecular Weight (HRMS) - Profile Impurities by Mass NMR->LCMS Yes HPLC Step 3: HPLC-UV Method - Develop & Validate Method - Quantify Purity (e.g., >95%) LCMS->HPLC Is the molecular weight correct? Final Validated Pure Compound HPLC->Final Yes, and is purity >95%?

Sources

Comparative

Spectroscopic Differentiation of Methyl 4-oxo-3,4-dihydroquinazoline-carboxylate Isomers

Executive Summary Quinazolin-4(3H)-ones are privileged pharmacophores in modern medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors, epigenetic modulators, and radioligands. During the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinazolin-4(3H)-ones are privileged pharmacophores in modern medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors, epigenetic modulators, and radioligands. During the synthesis of these therapeutics, the regioselective functionalization of the quinazoline aromatic ring is a frequent bottleneck. Specifically, distinguishing between positional isomers—such as Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate and its 6- and 7-carboxylate counterparts—requires rigorous analytical precision.

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral matching. Here, we will explore the electronic causality behind the spectroscopic signatures of these isomers and establish a self-validating analytical workflow to ensure absolute structural certainty during drug development[1].

Mechanistic Grounding: The Causality of Chemical Shifts

To accurately differentiate these isomers, one must understand how the spatial arrangement of electron-withdrawing groups dictates the magnetic environment of the molecule. The quinazolin-4(3H)-one core features a highly anisotropic carbonyl group at the C4 position, which exerts a strong deshielding cone over the adjacent peri-position (C5).

When we introduce a methyl ester group (-COOMe) to the aromatic ring, we add a second electron-withdrawing vector that alters the spin-spin coupling network:

  • The 6-Carboxylate Isomer : The H5 proton is trapped between two powerful electron-withdrawing groups (the C4-oxo and the C6-ester). This synergistic deshielding pushes the H5 signal significantly downfield (~8.68 ppm). Because it is isolated from H7 and H8, it appears as a classic meta-coupled doublet ( J≈2.0 Hz)[2].

  • The 7-Carboxylate Isomer : The ester group is shifted to the C7 position. Here, the H8 proton is isolated between the N1 ring atom and the C7-ester, resulting in a distinct meta-coupled doublet ( J≈1.5 Hz) near 8.10 ppm. The H5 proton remains ortho-coupled to H6 ( J≈8.5 Hz)[3].

  • The 5-Carboxylate Isomer : Placing the ester at the C5 position relieves the H5 position entirely. The remaining aromatic protons (H6, H7, H8) form a contiguous three-spin system. This manifests as a highly diagnostic doublet-triplet-doublet pattern, completely lacking the isolated meta-coupled singlets seen in the 6- and 7-isomers[4].

Self-Validating Experimental Protocol

To prevent misassignment due to solvent effects or tautomeric line broadening, the following protocol utilizes a self-validating 2D NMR approach.

Step-by-Step Methodology
  • Sample Preparation : Weigh 10.0 ± 0.1 mg of the purified quinazolinone isomer.

  • Solvent Selection (Critical Step) : Dissolve the sample in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (d6-DMSO).

    • Causality: Quinazolinones exist in a lactam-lactim tautomeric equilibrium. d6-DMSO acts as a strong hydrogen-bond acceptor, stabilizing the N3-H proton and locking the molecule in the lactam (4-oxo) form. This prevents dynamic exchange broadening, ensuring the sharp multiplet resolution necessary for precise J -coupling extraction.

  • Internal Standardization : Add 0.05% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm reference. This mathematically normalizes chemical shifts across different synthetic batches.

  • 1D 1 H NMR Acquisition : Acquire spectra at 298 K on a 400 MHz (or higher) spectrometer using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation.

  • 2D HMBC Cross-Validation (The Self-Validating Step) : To eliminate any ambiguity from overlapping aromatic signals or impurities, acquire a 2D 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

    • Causality: The ester carbonyl carbon (~165 ppm) will exclusively show 3J long-range correlations to specific protons depending on the isomer (e.g., correlating to H5 and H8 in the 6-carboxylate). If the 1D splitting pattern matches the 2D spatial connectivity, the structural assignment is absolute.

Quantitative Spectroscopic Data

The following tables summarize the diagnostic spectroscopic data required to differentiate the three positional isomers.

Table 1: Comparative 1 H NMR Data (400 MHz, d6-DMSO, δ in ppm)
IsomerH2 (s)H5H6H7H8-OCH 3​ (s)
5-Carboxylate 8.15Substituted7.72 (d, J=7.8 )7.85 (t, J=7.8 )7.60 (d, J=7.8 )3.85
6-Carboxylate 8.188.68 (d, J=2.0 )Substituted8.29 (dd, J=8.5,2.0 )7.75 (d, J=8.5 )3.88
7-Carboxylate 8.168.20 (d, J=8.5 )7.95 (dd, J=8.5,1.5 )Substituted8.10 (d, J=1.5 )3.90
Table 2: Comparative 13 C NMR & FT-IR Data
IsomerC4 Carbonyl ( δ ppm)Ester Carbonyl ( δ ppm)IR: N-H Stretch (cm −1 )IR: Ester C=O (cm −1 )
5-Carboxylate 160.2166.531501725
6-Carboxylate 160.5165.831601720
7-Carboxylate 160.4165.931551722

Analytical Workflow Visualization

IsomerAnalysis Sample Quinazolinone Isomers NMR 1H NMR Acquisition (d6-DMSO) Sample->NMR Prepare 15 mM Iso6 6-Carboxylate H5: d, J=2.0 Hz NMR->Iso6 Meta-coupled H5 Iso7 7-Carboxylate H8: d, J=1.5 Hz NMR->Iso7 Meta-coupled H8 Iso5 5-Carboxylate H7: t, J=7.8 Hz NMR->Iso5 Ortho-coupled H6/H8 HMBC HMBC Validation (3J C-H Coupling) Iso6->HMBC Iso7->HMBC Iso5->HMBC

Fig 1. Logical workflow for the spectroscopic differentiation and validation of quinazolinone isomers.

References

  • Heterocyclic wdr5 inhibitors as anti-cancer compounds (WO2021026672A1)
  • Identification and use of erk5 inhibitors (WO2019170543A1)
  • 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides: Synthesis and Photophysical Characterization, ResearchGate,[Link]

Sources

Validation

A Comparative Guide to the Bioactivity Score of Quinazoline Derivatives

Introduction: The Quinazoline Scaffold and the Quest for Bioactivity In the landscape of medicinal chemistry, the quinazoline nucleus stands out as a "privileged scaffold".[1][2] This fused heterocyclic system, comprisin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazoline Scaffold and the Quest for Bioactivity

In the landscape of medicinal chemistry, the quinazoline nucleus stands out as a "privileged scaffold".[1][2] This fused heterocyclic system, comprising a benzene ring fused to a pyrimidine ring, is the structural cornerstone of numerous natural alkaloids and synthetic compounds with a remarkable spectrum of biological activities.[2][3][4] Its derivatives have been successfully developed into FDA-approved drugs for cancer therapy, such as Gefitinib and Erlotinib, validating the therapeutic importance of this framework.[1] The versatility of the quinazoline ring allows for chemical modifications at multiple positions, enabling the fine-tuning of its pharmacological profile to target a wide array of biological pathways involved in cancer, microbial infections, and inflammation.[3][5][6][7]

The journey from a synthesized compound to a viable drug candidate is long and arduous, demanding a rigorous evaluation of its biological potential. A key initial step in this process is the assessment of its "bioactivity," a measure of the compound's ability to interact with a specific biological target. Traditionally, this involved extensive and costly experimental screening. However, the advent of computational chemistry has revolutionized this early-stage evaluation. The "bioactivity score," a concept derived from in silico analysis, provides a rapid, cost-effective method to predict a compound's potential to modulate key drug targets such as G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors.[8][9]

This guide provides a comparative analysis of the bioactivity scores of quinazoline derivatives, bridging the gap between computational predictions and experimental validation. We will explore the methodologies for determining these scores, compare the predicted and observed activities of various derivatives, and delve into the structure-activity relationships (SAR) that govern their efficacy. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage bioactivity scores to prioritize and advance promising quinazoline-based therapeutic agents.

Part 1: In Silico Bioactivity Prediction - A First-Pass Filter

Before committing resources to synthesis and wet-lab experiments, a computational assessment of a designed molecule is an indispensable step. This in silico evaluation serves as a critical first-pass filter, weeding out compounds with unfavorable properties and prioritizing those with the highest likelihood of success.

The Logic of Computational Screening

The rationale behind this computational pre-screening is rooted in efficiency and predictive power. We leverage established principles like Lipinski's Rule of Five to assess "drug-likeness"—the probability that a compound will have the appropriate physicochemical properties to be an orally active drug.[10][11] Concurrently, we predict the bioactivity score based on the similarity of the compound's structure to a vast library of known active molecules. A compound that passes both these filters is a much stronger candidate for synthesis.

The workflow for this initial screening is a logical progression from broad characteristics to specific potential activities.

G cluster_0 In Silico Evaluation Workflow A Design Quinazoline Derivative B Lipinski's Rule of Five (Drug-Likeness Assessment) A->B C Predict Bioactivity Score (e.g., Molinspiration) B->C Pass F Discard or Redesign B->F Fail D Molecular Docking (Target-Specific Interaction) C->D E Prioritize for Synthesis D->E

Caption: Workflow for computational screening of quinazoline derivatives.

Interpreting the Bioactivity Score

The bioactivity score is calculated by comparing the structural features of a query molecule to a database of compounds with known activities. Online tools like Molinspiration are commonly used for this purpose.[8] The score provides a probabilistic assessment of the compound's potential to interact with major classes of drug targets.

The interpretation of the score is straightforward[8][9]:

  • Score > 0.0: The compound is likely to be biologically active.

  • Score between 0.0 and -5.0: The compound is expected to be moderately active.

  • Score < -5.0: The compound is likely to be inactive.

Below is a comparative table of predicted bioactivity scores for a representative set of novel quinazoline-piperazine hybrid derivatives. This data illustrates how even small structural modifications can influence the predicted activity profile.

Table 1: Predicted Bioactivity Scores for Representative Quinazoline Derivatives

Compound ID GPCR Ligand Ion Channel Modulator Kinase Inhibitor Nuclear Receptor Ligand Protease Inhibitor Enzyme Inhibitor
QZ-1 -0.15 -0.28 0.12 -0.45 -0.33 0.21
QZ-2 -0.11 -0.21 0.18 -0.39 -0.25 0.29
QZ-3 -0.08 -0.19 0.25 -0.31 -0.20 0.35
QZ-4 -0.20 -0.35 0.05 -0.51 -0.40 0.15

Data synthesized from principles described in[8]. All compounds are predicted to be moderately active across most categories, with a slightly higher probability of being kinase and enzyme inhibitors.

As the table shows, these derivatives consistently score in the "moderately active" range, with a notable positive score for "Kinase Inhibitor" activity. This prediction aligns perfectly with the known mechanism of many successful quinazoline-based drugs, which target protein kinases like EGFR.[12][13]

Part 2: Experimental Validation - From Prediction to Proof

While in silico tools provide invaluable guidance, experimental data is the ultimate arbiter of a compound's true biological activity. The most promising candidates from computational screening must be synthesized and subjected to rigorous in vitro and in vivo testing to validate their predicted effects.

Anticancer Activity: Targeting Tyrosine Kinases

A primary focus for quinazoline derivatives has been their development as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12][14][15] Overexpression of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[12][13] Quinazoline inhibitors function by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking downstream signaling pathways.[12]

G cluster_0 EGFR Signaling Pathway & Inhibition EGF EGF Ligand EGFR Extracellular Transmembrane Intracellular Kinase Domain EGF->EGFR:f0 1. Ligand Binding ADP ADP EGFR:f2->ADP Downstream Downstream Signaling (MAPK, PI3K/Akt) EGFR:f2->Downstream 2. Autophosphorylation Block X ATP ATP ATP->EGFR:f2 Quinazoline Quinazoline Inhibitor Quinazoline->EGFR:f2 Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation 3. Signal Transduction Block->Downstream

Caption: Quinazoline derivatives inhibit EGFR signaling by blocking ATP binding.

The potency of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the biological process by 50%. A lower IC₅₀ value indicates a more potent compound.

Table 2: Comparative Anticancer Activity (IC₅₀) of Quinazoline Derivatives

Compound ID Target Cell Line IC₅₀ (µM) Reference
Gefitinib EGFR A549 (Lung) 0.015 [16]
Erlotinib EGFR A431 (Skin) 0.002 [16]
Compound 2a EGFR (wt) A431 (Skin) 0.005 [16]
LU1501 NF-κB SK-BR-3 (Breast) 10.16 [6]
Compound 33e EGFR A549 (Lung) 1.06 [17]
Compound 7j Tubulin DU-145 (Prostate) 0.05 [18]

This table highlights the potent, often nanomolar, activity of quinazoline derivatives against various cancer cell lines by targeting different proteins.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound. The choice of this assay is based on its reliability, high-throughput nature, and direct correlation of metabolic activity with cell number.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical; it must be long enough for the compound to exert its effect but not so long that the control cells become over-confluent.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in living cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity: A Growing Area of Interest

Beyond cancer, quinazoline derivatives have demonstrated significant potential as antimicrobial agents.[19][20][21][22] Their mechanism often involves disrupting essential cellular processes in bacteria and fungi. The effectiveness of antimicrobial compounds is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Table 3: Comparative Antimicrobial Activity (MIC) of Quinazoline Derivatives

Compound ID Target Organism MIC (µg/mL) Reference
Compound 4 Bacillus subtilis 32 [20]
Compound 11 Pseudomonas aeruginosa 32 [20]
Compound 2b Staphylococcus haemolyticus 10 [23]
Compound 2c Staphylococcus aureus 11 [23]
Compound 3a1 Aspergillus niger - [21]
Compound 3b2 Candida albicans - [21]

Note: Some studies report significant activity (inhibition zones) without specifying MIC values.[21] The data shows broad-spectrum potential against both Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent. Its selection is justified by its efficiency, reproducibility, and conservation of test compounds compared to agar-based methods.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of a test compound in a liquid growth medium. The MIC is determined as the lowest concentration of the compound at which no visible growth occurs.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the quinazoline derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Grow the microbial strain overnight to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Inoculation: Dilute the adjusted microbial suspension and add 100 µL to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth, as compared to the positive control. The results can also be read using a plate reader to measure optical density.

Conclusion: Integrating Prediction and Practice

The study of quinazoline derivatives offers a compelling case for the power of an integrated drug discovery approach. In silico bioactivity scores serve as an essential navigational tool, allowing researchers to efficiently survey the vast chemical space and prioritize compounds with the highest therapeutic potential.[8][24] As we have demonstrated, these predictions, particularly the propensity for kinase inhibition, are frequently substantiated by robust experimental data, with many derivatives exhibiting potent anticancer and antimicrobial activities at low micromolar or even nanomolar concentrations.[1][16][18]

The comparative data presented in this guide underscores the remarkable versatility of the quinazoline scaffold. By strategically modifying substituents, researchers can modulate the bioactivity profile to target specific enzymes or microbial strains. The synergy between computational prediction and empirical validation—from calculating a bioactivity score to determining an IC₅₀ or MIC—is the cornerstone of modern medicinal chemistry. This dual approach not only accelerates the discovery of novel drug candidates but also deepens our fundamental understanding of the structure-activity relationships that drive therapeutic efficacy.

References

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simul
  • Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evalu
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • Evaluation of Antibacterial Activity of Novel Quinazoline Deriv
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science.
  • Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives.
  • In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. International Journal of Pharmaceutical Sciences and Drug Research.
  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry.
  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI.
  • Quantitative Structure Activity Relationship (QSAR)
  • Design and in silico evaluation of quinazoline derivatives for hepatic cancer: QSAR modeling, ADMET profiling, molecular docking, and dynamics simul
  • Synthesis and in vitro biological evaluation of novel quinazoline deriv
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.
  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. Taylor & Francis Online.
  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry.
  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing.
  • Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. Oriental Journal of Chemistry.
  • Design, Synthesis, Biological Evaluation and Docking Study of Novel Quinazoline Derivatives As EGFR-TK Inhibitors. Taylor & Francis Online.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Medicinal Research Reviews.
  • Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-Linked Piperazine Deriv
  • In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. Journal of Drug Delivery and Therapeutics.
  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research.
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis Online.
  • Preparation, Agricultural Bioactivity Evaluation, Structure–Activity Relationships Estimation, and Molecular Docking of Some Quinazoline Compounds. ACS Omega.
  • Comparison of Approaches for Determining Bioactivity Hits from High-Dimensional Profiling D
  • QSAR Study, Molecular Docking and Molecular Dynamic Assisted Design of Novel Quinazoline Derivatives as Anticancer Agents for Breast Cancer. Biointerface Research in Applied Chemistry.
  • Lipinski's rule of five. Wikipedia.
  • Determination of Molecular Property, Bioactivity Score and Binding Energy of the Phytochemical Compounds Present in Cassia Auriculata by Molinspiration and DFT Method.
  • Comparison of Approaches for Determining Bioactivity Hits from High-Dimensional Profiling D
  • Lipinski's rule of five, famous extensions and famous exceptions. pmf.ni.ac.rs.
  • Molecular docking, PASS analysis, bioactivity score prediction, synthesis, characterization and biological activity evaluation of a functionalized 2-butanone thiosemicarbazone ligand and its complexes. PMC.
  • Biological Activities of Recent Advances in Quinazoline. IntechOpen.
  • Chemistry and activity of quinazoline moiety: A systematic review study. Journal of Advanced Pharmaceutical Technology & Research.
  • THEORETICAL BIO-SIGNIFICANCE EVALUATION OF QUINAZOLINE ANALOGUES.
  • Biologically active quinoline and quinazoline alkaloids part I. PMC.
  • In Silico Identification and Characterization of Spiro[1][14][19]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators. MDPI.

  • Current perspectives on quinazolines with potent biological activities: A review. Cogent Chemistry.

Sources

Comparative

Structure-Activity Relationship (SAR) of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate Analogs: A Comparative Guide

As a highly versatile heterocyclic scaffold, the 4-oxo-3,4-dihydroquinazoline core is a privileged structure in both medicinal chemistry and materials science. While historical Structure-Activity Relationship (SAR) studi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly versatile heterocyclic scaffold, the 4-oxo-3,4-dihydroquinazoline core is a privileged structure in both medicinal chemistry and materials science. While historical Structure-Activity Relationship (SAR) studies have predominantly focused on the C2, C6, and C8 positions[1], recent advancements have highlighted the unique potential of the C5 position. Specifically, Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS: 805242-62-0) serves as a critical intermediate. The C5-carboxylate group resides in a sterically demanding peri-position relative to the C4-carbonyl, forcing attached substituents out of the ring plane.

This guide objectively analyzes the SAR of C5-carboxylate analogs across two distinct application axes: Oncology (Topoisomerase I Inhibition) and Photophysics (Fluorescent Whiteners) .

SAR Axis I: Oncology & Topoisomerase I Inhibition

The quinazolinone scaffold is the structural foundation for Luotonin A, a natural pyrroloquinazolinoquinoline alkaloid known for its potent Topoisomerase I (Topo-I) inhibitory activity[2]. Synthesizing analogs from the methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate precursor allows for the precise tuning of the A-ring.

Mechanistic Rationale

To achieve Topo-I inhibition, the molecule must act as a "poison" by stabilizing the DNA-enzyme cleavage complex. The planar quinazolinone core intercalates between DNA base pairs, while the C5-substituent projects into the minor groove of the DNA-Topo-I complex. Converting the C5-carboxylate into a rigid, extended ring system (via cyclization) enhances π-π stacking interactions with the DNA backbone, preventing the religation of the cleaved DNA strand and ultimately triggering apoptosis via replication fork collision.

Comparative Performance: Topo-I Inhibition

The following table compares the performance of various C5-modified analogs against Camptothecin (the clinical standard).

Compound / AnalogC5 / Ring-A ModificationTopo-I IC₅₀ (µM)Cytotoxicity (HeLa) IC₅₀ (µM)Mechanistic Impact
Core Scaffold Methyl carboxylate>100>100Lacks sufficient planarity for intercalation.
Luotonin A Pyrrolo-cyclized (Unsubstituted)5.112.4Baseline intercalation; moderate Topo-I poisoning.
Analog 1 5-Fluoro-pyrrolo-cyclized1.83.2Fluorine H-bonding enhances minor groove binding.
Analog 2 5-Methoxy-pyrrolo-cyclized2.34.8EDG increases electron density of the intercalating core.
Camptothecin Standard Control0.60.8Highly toxic; serves as the benchmark.

Data synthesized from established Luotonin A analog screening protocols[2].

Topo_Pathway Ligand 5-Substituted Quinazolinone Enzyme Topoisomerase I + DNA Ligand->Enzyme Intercalation Complex Ternary Cleavage Complex Enzyme->Complex Ligation Inhibition DSB DNA Double-Strand Break Complex->DSB Replication Fork Collision

Fig 1. Stabilization of the Topo-I cleavage complex by planar quinazolinone analogs.

SAR Axis II: Photophysical Properties & Fluorescent Whiteners

Beyond biology, the methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate scaffold is highly valued in materials science for developing fluorescent whiteners[3].

Mechanistic Rationale

Fluorophores often suffer from Aggregation-Caused Quenching (ACQ) in the solid state. By converting the C5-carboxylate into a bulky amide (e.g., N-(thiazolidin-3-yl)carboxamide), two photophysical phenomena are unlocked:

  • Excited-State Intramolecular Proton Transfer (ESIPT): The amide proton forms a hydrogen bond with the C4-carbonyl. Upon UV excitation, rapid proton transfer occurs, resulting in a large Stokes shift that prevents self-absorption[3].

  • Restriction of Intramolecular Motions (RIM): The peri-steric clash between the C5-amide and C4-carbonyl restricts bond rotation, minimizing non-radiative energy decay and drastically increasing the quantum yield.

Comparative Performance: Photophysical Data
CompoundC5 ModificationAbs Max (nm)Em Max (nm)Stokes Shift (nm)Quantum Yield (Φ)
Core Scaffold Methyl carboxylate310380700.05
Analog 3a N-phenylcarboxamide335420850.45
Analog 3b N-(thiazolidin-3-yl)carboxamide3454601150.78
Standard Commercial Whitener C186350440900.65

Analog 3b demonstrates superior quantum yield due to enhanced ESIPT and rigidified geometry[3].

SAR_Logic Scaffold Methyl 4-oxo-3,4-dihydroquinazoline -5-carboxylate C5_Mod C5-Carboxylate Modification (Amidation / Cyclization) Scaffold->C5_Mod Steric Tuning N3_Mod N3-Position Modification (Alkylation / Arylation) Scaffold->N3_Mod Solubility / Binding Topo Luotonin A Analogs (Topo-I Inhibitors) C5_Mod->Topo DNA Intercalation Fluor Fluorescent Whiteners (ESIPT/ICT Active) C5_Mod->Fluor Non-Radiative Decay Restriction N3_Mod->Topo N3_Mod->Fluor

Fig 2. Divergent SAR workflow for optimizing biological vs. photophysical properties.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in causality and validation checkpoints.

Protocol A: Direct Amidation of the C5-Carboxylate (Synthesis of Analog 3b)

Causality: Standard saponification of the C5-methyl ester is sterically hindered by the adjacent C4-carbonyl[4]. Using Trimethylaluminum (AlMe₃) directly activates the amine, allowing for a concerted nucleophilic acyl substitution without requiring a free carboxylic acid intermediate.

  • Preparation: Dissolve thiazolidin-3-amine (1.2 eq) in anhydrous toluene under an inert N₂ atmosphere.

  • Activation: Slowly add AlMe₃ (1.2 eq, 2.0 M in toluene) at 0 °C. Causality: Methane gas evolution indicates the formation of the active aluminum-amide complex. Stir for 30 mins.

  • Coupling: Add Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (1.0 eq) to the mixture. Reflux at 110 °C for 12 hours.

  • Validation Check (In-Process): Sample 10 µL of the reaction mixture, quench with MeOH, and analyze via LC-MS. The reaction is complete when the methyl ester peak (m/z [M+H]⁺) is entirely replaced by the amide mass.

  • Workup: Quench carefully with 1M HCl to break the aluminum complex. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Topoisomerase I Relaxation Assay

Causality: Supercoiled plasmid DNA migrates rapidly through an agarose gel. Active Topo-I relaxes the DNA, reducing its migration speed. An effective Topo-I inhibitor will trap the enzyme-DNA complex, preventing relaxation and preserving the fast-migrating supercoiled band.

  • Reaction Setup: In a 20 µL reaction volume, combine 0.25 µg of supercoiled pBR322 plasmid DNA, 1 unit of recombinant human Topo-I, and varying concentrations of the quinazolinone analog (0.1 to 100 µM) in Topo-I assay buffer.

  • Incubation: Incubate at 37 °C for 30 minutes to allow the cleavage complex to form.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (50 µg/mL). Causality: SDS denatures the enzyme, and Proteinase K digests it, releasing the DNA for accurate gel migration. Incubate for an additional 30 mins at 37 °C.

  • Visualization: Run the samples on a 1% agarose gel (without ethidium bromide during the run to prevent intercalation interference). Post-stain with ethidium bromide and image under UV light.

  • Validation Check: The negative control (DNA only) must show a single fast-migrating band. The positive control (DNA + Topo-I + DMSO) must show a ladder of slow-migrating relaxed bands.

References

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways Source: ACS Medicinal Chemistry Letters (2023) URL:[Link]

  • Recent Advances in the Research on Luotonins A, B, and E Source: MDPI (2024) URL:[Link]

  • 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides--a new range of fluorescent whiteners: synthesis and photophysical characterization Source: Journal of Fluorescence (2014) URL:[Link]

  • Product Class 13: Quinazolines Source: Thieme E-Books & E-Journals URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate

Advanced Handling and PPE Guide for Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate For researchers and drug development professionals, the safe handling of heterocyclic intermediates is a critical component of operati...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling and PPE Guide for Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate

For researchers and drug development professionals, the safe handling of heterocyclic intermediates is a critical component of operational success and laboratory safety. Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS: 805242-62-0)—frequently utilized in the synthesis of fluorescent quinazolinones and structurally diverse 3,4-dihydroquinazoline-2(1H)-thiones—presents specific handling challenges due to its physical state and chemical reactivity[1].

This guide provides a comprehensive, causality-driven framework for the personal protective equipment (PPE) and operational logistics required to handle this compound safely. By understanding the why behind each safety measure, laboratories can build self-validating protocols that protect personnel and preserve chemical integrity.

Chemical Profile & Hazard Causality

Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate exists in a lactam-lactim tautomeric equilibrium with its counterpart, Methyl 4-hydroxyquinazoline-5-carboxylate[2]. As a fine, crystalline organic powder, its primary hazards are not derived from acute systemic toxicity, but rather from its potential to act as a localized irritant to mucosal membranes and compromised skin.

The lipophilic nature of the methyl ester group, combined with the hydrogen-bonding capacity of the quinazoline core, allows the compound to adhere to and penetrate biological barriers if left unmitigated. Based on structural analogues and GHS hazard profiling, the compound triggers specific hazard codes that dictate our PPE strategy[2].

Quantitative Hazard & Physical Data Summary
Hazard Code / PropertyDescriptionCausality & Operational Implication
Molecular Weight 204.18 g/mol Low-density powder; highly susceptible to static cling and aerosolization. Requires anti-static tools.
H302 Harmful if swallowedAccidental ingestion via contaminated hands. Mandates strict glove removal protocols before exiting the lab.
H315 Causes skin irritationLipophilic ester groups can penetrate the lipid bilayer of skin cells. Requires chemical-resistant nitrile barriers.
H319 Causes serious eye irritationFine particulates interact with ocular mucosa, causing severe inflammation. Mandates non-vented eye protection.
H335 May cause respiratory irritationInhalation of suspended dust leads to upper respiratory tract irritation. Requires handling strictly within a fume hood.

Personal Protective Equipment (PPE) Architecture

To mitigate the hazards outlined above, a multi-layered PPE approach is required. Do not rely on standard "default" lab attire; instead, implement the following specific barriers:

  • Ocular Protection : Non-vented chemical splash goggles (ANSI Z87.1+ compliant).

    • Causality: Standard safety glasses with side shields do not protect against aerosolized dust. Non-vented goggles create a complete seal around the eyes, preventing airborne quinazoline particulates from settling on the ocular mucosa (mitigating H319).

  • Dermal Protection (Hands) : Double-layered Nitrile Gloves (Minimum 4 mil thickness).

    • Causality: Nitrile provides superior resistance to organic esters compared to latex. Double-gloving creates a self-validating safety system: the outer glove acts as a sacrificial layer that can be immediately doffed if contaminated, ensuring the inner glove remains pristine and the skin barrier is unbreached (mitigating H315).

  • Dermal Protection (Body) : Flame-resistant (FR) Lab Coat with knitted cuffs .

    • Causality: Knitted cuffs prevent the sleeves from riding up and exposing the wrists during fume hood operations. The FR material is a standard precaution when handling organic powders near potential ignition sources or reactive solvents.

  • Respiratory Protection : N95 or P100 Particulate Respirator (If handled outside a fume hood).

    • Causality: While primary handling must occur in a fume hood, a respirator is required during spill cleanup to filter out fine particulates (< 5 microns) that cause respiratory inflammation (mitigating H335).

Operational Workflow: Safe Weighing and Transfer Protocol

The following step-by-step methodology ensures the safe transfer of the compound from its primary container to the reaction vessel. This protocol is designed as a self-validating system, meaning each step contains a built-in check to confirm success.

Step 1: Environmental Setup & Verification

  • Action : Activate the chemical fume hood and verify the face velocity is between 80–120 feet per minute (fpm) using the digital monitor or a delicate tissue test.

  • Causality : This specific velocity range is strong enough to capture aerosolized powder but gentle enough to prevent creating a turbulent vortex that blows the powder out of the weigh boat.

Step 2: Static Mitigation

  • Action : Discharge static electricity from your gloves by touching a grounded metal surface. Use an anti-static weighing spatula and an anti-static weigh boat.

  • Causality : Quinazoline powders hold static charges. Static discharge during transfer can cause the powder to "jump," leading to sudden aerosolization and loss of mass accuracy.

Step 3: Weighing and Sealing

  • Action : Dispense the target mass into a sealable vial (rather than an open boat) while inside the hood. Cap the vial tightly before removing it from the hood.

  • Self-Validation Check : Wipe the exterior of the sealed vial with a dry, white Kimwipe. Inspect the wipe. If any discoloration or powder is visible, the exterior is contaminated. Wipe the vial with a 10% ethanol solution until a subsequent dry wipe comes away perfectly clean.

Step 4: Transfer to Reactor

  • Action : Transport the sealed, validated vial to the reaction station and introduce it into the reaction vessel under an inert atmosphere (Nitrogen or Argon) if required by the synthetic pathway.

OperationalWorkflow A 1. Fume Hood Setup Verify face velocity 80-120 fpm B 2. PPE Donning Double nitrile gloves, non-vented goggles A->B C 3. Static Mitigation Use anti-static spatula & grounded tools B->C D 4. Weigh & Seal Cap vial inside hood. Perform Kimwipe test. C->D E 5. Transfer & React Move sealed vial to reaction vessel D->E

Fig 1. Step-by-step operational workflow for handling hazardous quinazoline powders.

Spill Response & Waste Logistics

In the event of a spill, immediate containment is prioritized over immediate cleanup to prevent the spread of contamination.

Solid (Powder) Spill Protocol:

  • Contain : Do not sweep the powder, as this generates hazardous dust. Immediately cover the spill with paper towels slightly dampened with water or a 10% ethanol solution.

  • Collect : Carefully scoop the damp towels and the adhered powder using a disposable plastic scraper.

  • Dispose : Place all materials into a clearly labeled, sealable hazardous waste bag.

Liquid (Solution) Spill Protocol:

  • Contain : Surround the spill with an inert, chemical-resistant absorbent boom to prevent spreading.

  • Absorb : Apply universal absorbent pads directly over the liquid.

  • Decontaminate : Once the liquid is absorbed and collected, wash the surface with a detergent solution, followed by an ethanol wipe to solubilize any remaining ester residue.

SpillResponse S1 Spill Detected Alert nearby personnel S2 Assess State Determine physical form S1->S2 S3 Powder Spill Cover with damp towel to prevent dust S2->S3 Solid S4 Solution Spill Apply inert absorbent pads S2->S4 Liquid S5 Collect Waste Seal in hazardous waste bag S3->S5 S4->S5 S6 Surface Decon Wash with detergent & ethanol S5->S6

Fig 2. Emergency spill response pathway for solid and liquid quinazoline contamination.

References

  • TDDFT Investigation of the Electronic Structures and Photophysical Properties of Fluorescent Extended Styryl Push-Pull Chromophores Containing Carbazole Unit. ResearchGate. Available at:[Link]

  • Chemoselective Synthesis of Structurally Diverse 3,4-Dihydroquinazoline-2(1H)-thiones and 4H-Benzo[d][1,3]thiazines. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

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